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  • Product: (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride
  • CAS: 1092076-07-7

Core Science & Biosynthesis

Foundational

What are the physical and chemical properties of (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals. Executive Summary (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a highly privileged, rigid bicyclic d...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals.

Executive Summary

(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a highly privileged, rigid bicyclic diamine scaffold that has emerged as a critical building block in modern drug discovery. Functioning primarily as a conformationally restricted proline bioisostere, this compound provides a predictable 3D trajectory for attached pharmacophores. Its unique structural dynamics have been instrumental in the development of targeted therapeutics, ranging from Inhibitor of Apoptosis (IAP) protein antagonists to T-type calcium channel blockers.

This whitepaper synthesizes the physicochemical properties, structural causality, and field-proven synthetic methodologies associated with this compound, providing a comprehensive framework for its application in medicinal chemistry.

Physicochemical and Structural Profiling

Understanding the fundamental properties of (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is critical for optimizing its storage, handling, and reactivity in synthetic pathways. The free base form (CAS: 96193-27-0)[1] is an oil or low-melting solid that is highly susceptible to oxidation and atmospheric carbon dioxide absorption. Consequently, it is almost exclusively supplied and utilized as a dihydrochloride salt (CAS: 1092076-07-7)[2].

The di-salt formation neutralizes both the secondary amine (N1) and the tertiary bridgehead amine (N4), yielding a highly crystalline, bench-stable powder.

Quantitative Data Summary
PropertyValue
Chemical Name (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride
CAS Registry Number 1092076-07-7
Molecular Formula C₇H₁₄N₂ · 2HCl (C₇H₁₆Cl₂N₂)
Molecular Weight 199.12 g/mol
SMILES C1C[C@@H]2CNCCN2C1.Cl.Cl
Appearance White to off-white crystalline powder
pKa (Predicted) ~9.98 (Secondary N1) / ~7.5 (Tertiary N4)
Solubility Profile Highly soluble in H₂O, DMSO, MeOH; Insoluble in Hexanes
Storage Conditions 2–8 °C, Inert Atmosphere (Argon/N₂)

Data synthesized from chemical property databases and supplier specifications[2],[3].

Structural Causality in Drug Design

The stereocenter at the C8a bridgehead carbon dictates the molecule's spatial orientation. The (R)-configuration forces the fused pyrrolidine and piperazine rings into a specific V-shaped cleft. When utilized in drug design, the secondary nitrogen (N1) acts as the primary site for functionalization (e.g., amidation, sulfonylation), while the tertiary nitrogen (N4) modulates the overall basicity and aqueous solubility of the final active pharmaceutical ingredient (API).

Targeted Applications in Medicinal Chemistry

The rigid nature of the octahydropyrrolo[1,2-a]pyrazine core reduces the entropic penalty upon binding to target proteins, making it a highly sought-after scaffold.

A. IAP Antagonists (Apoptosis Induction)

In oncology, overcoming tumor cell resistance to apoptosis is a major therapeutic goal. Researchers have utilized the (R)-octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic to design potent antagonists of the X-chromosome-linked IAP (XIAP) and cellular IAP (cIAP) proteins. By mimicking the AVPI (Ala-Val-Pro-Ile) binding motif of the Smac protein, derivatives like T-3256336 bind tightly to the BIR3 domain of IAPs, releasing caspases and triggering tumor cell death[4].

IAPPathway Ligand (R)-Octahydropyrrolo[1,2-a]pyrazine Derivative Target XIAP / cIAP Proteins (BIR3 Domain) Ligand->Target Binds as Proline Bioisostere Caspase Caspase-3 / Caspase-9 Activation Target->Caspase Releases Caspase Inhibition Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis Execution of Cell Death

Mechanism of action for octahydropyrrolo[1,2-a]pyrazine derivatives as IAP antagonists.

B. T-Type Calcium Channel Blockers

In the treatment of neuropathic pain, the scaffold has been employed to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sulfonamide-based T-type calcium channel blockers. For instance, in the , the incorporation of the octahydropyrrolo[1,2-a]pyrazine core significantly improved aqueous solubility (489 μM at pH 7.4) and reduced plasma protein binding, yielding a highly bioavailable analgesic agent[5].

Experimental Methodologies: Handling and Synthesis

Because the compound is supplied as a dihydrochloride salt, it lacks nucleophilicity. To utilize the secondary amine in coupling reactions, the salt must be neutralized in situ. The following protocol outlines a self-validating system for the amidation/sulfonylation of the scaffold.

Protocol: In Situ Free-Basing and Electrophilic Coupling

Rationale & Causality: Directly attempting to couple the dihydrochloride salt will result in zero conversion. We utilize N,N-Diisopropylethylamine (DIPEA) because it is a sterically hindered, non-nucleophilic base. Exactly 3.0 to 4.0 equivalents are required: 2.0 equivalents to neutralize the two HCl molecules, and 1.0–2.0 equivalents to act as an acid scavenger for the byproduct of the subsequent coupling reaction (e.g., HCl generated from an acyl chloride).

Step-by-Step Methodology:

  • Preparation: Under an inert Argon atmosphere, suspend (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride (1.0 eq, 199.12 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL). Note: The salt will not fully dissolve initially.

  • Neutralization: Dropwise, add DIPEA (3.5 eq, 610 µL, 3.5 mmol) to the stirring suspension at 0 °C. Stir for 15 minutes. The solution will become homogeneous as the free base is generated.

  • Validation Checkpoint 1 (Self-Validation): Sample 5 µL of the reaction mixture, dilute in 1 mL Methanol, and inject into the LC-MS. The presence of a dominant peak at m/z 127.1 [M+H]⁺ confirms successful free-basing.

  • Electrophile Addition: Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq, 1.1 mmol) dissolved in 2.0 mL DCM. Maintain the temperature at 0 °C during addition to prevent exothermic side reactions, then allow it to warm to room temperature (20 °C).

  • Reaction Monitoring: Stir for 2–18 hours.

  • Validation Checkpoint 2: Perform a second LC-MS analysis. Complete consumption of the m/z 127.1 peak and the emergence of the target product mass confirms reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). The basic aqueous layer efficiently removes any unreacted amine and DIPEA hydrochloride salts. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

SynthesisWorkflow A Dihydrochloride Salt (CAS: 1092076-07-7) B Addition of DIPEA/TEA (In Situ Free-Basing) A->B Suspend in DCM C Active Free Base Nucleophile B->C Neutralization D Electrophile Addition (Acyl/Sulfonyl Chloride) C->D Coupling E Coupled Product (Amide/Sulfonamide) D->E RT, 2-18h

Workflow for in situ free-basing and electrophilic coupling of the dihydrochloride salt.

References

  • Aichi Prefectural Government / Chemical Suppliers. (R)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride: A Premium Chemical Compound. Retrieved from: [Link][2]

  • ACS Publications. Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic. Retrieved from: [Link][4]

  • ACS Medicinal Chemistry Letters. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. Retrieved from: [Link][5]

Sources

Exploratory

Structural Elucidation of (R)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride: A Comprehensive NMR Spectroscopy Guide

Executive Summary (R)-octahydropyrrolo[1,2-a]pyrazine is a privileged chiral bicyclic scaffold widely utilized in the synthesis of peptidomimetics and CNS-active therapeutics. While formulating this diamine as a dihydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-octahydropyrrolo[1,2-a]pyrazine is a privileged chiral bicyclic scaffold widely utilized in the synthesis of peptidomimetics and CNS-active therapeutics. While formulating this diamine as a dihydrochloride salt enhances its physicochemical stability and aqueous solubility, it introduces significant challenges for Nuclear Magnetic Resonance (NMR) structural elucidation. This technical guide details a systematic, self-validating NMR methodology to overcome salt-induced spectral artifacts, achieve complete resonance assignment, and rigorously confirm the (R)-stereocenter at the bridgehead carbon.

The Causality of Solvent Selection: Overcoming Salt-Induced Artifacts

When analyzing secondary and tertiary amine salts, the choice of solvent is the most critical experimental parameter. A poor solvent choice will result in uninterpretable spectra.

  • The D₂O Problem: Dissolving the dihydrochloride salt in deuterium oxide (D₂O) causes rapid deuterium exchange of the labile ammonium protons (-NH₂⁺ and -NH⁺). While the carbon framework remains visible, the loss of nitrogen-bound protons eliminates valuable structural probes.

  • The DMSO-d₆ Alternative: Using an aprotic solvent like DMSO-d₆ slows down this exchange, allowing the observation of the protonated nitrogen sites[1]. However, protonation locks the nitrogen atoms into fixed tetrahedral geometries. This prevents rapid nitrogen inversion, effectively creating new, transient stereocenters at the nitrogen atoms. The result is "acid-induced chirality," which produces a complex mixture of solvent-dependent diastereomers and causes severe line broadening and signal duplication in both ¹H and ¹³C spectra[2].

  • The Alkaline Methanol Solution: To obtain clean, assignable spectra, the analyte must be reverted to its free-base form. Rather than performing a tedious ex situ liquid-liquid extraction, an in situ neutralization protocol using alkaline deuterated methanol (CD₃OD + NaOD) is highly recommended. This method instantly neutralizes the HCl salt, solubilizes the organic free-base, and yields sharp, highly resolved resonances suitable for 2D NMR and quantitative analysis[3].

Experimental Protocol: In Situ Neutralization and Sample Preparation

Self-Validating Design: This protocol includes an internal chemical shift check to ensure complete deprotonation before acquiring expensive 2D NMR data.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 10–15 mg of (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride into a clean glass vial.

  • Solvation: Dissolve the solid in 600 µL of high-purity CD₃OD.

  • Neutralization: Add 2.5 molar equivalents of NaOD (e.g., using a 40% w/w solution of NaOD in D₂O). For 10 mg of the dihydrochloride salt (~0.05 mmol), add approximately 0.125 mmol of NaOD.

  • Homogenization: Vortex the mixture for 30 seconds. A fine white precipitate of NaCl will form; this is expected and confirms the displacement of the hydrochloride salt.

  • Transfer: Centrifuge the vial briefly to pellet the NaCl, and transfer the clear supernatant into a standard 5 mm NMR tube.

  • Validation (The "Causality Check"): Acquire a rapid 1D ¹H scan. If neutralization is complete, the protons adjacent to the nitrogen atoms (C1, C3, C4, C6, and C8a) will shift upfield by approximately 0.5–1.0 ppm compared to the salt form. If broad peaks persist, titrate with an additional 5 µL of NaOD.

NMR Acquisition & Connectivity Workflow

NMR_Workflow N1 1. Sample Preparation (R)-octahydropyrrolo[1,2-a]pyrazine·2HCl N2 2. In Situ Neutralization (Alkaline CD3OD to prevent N-inversion locking) N1->N2 N3 3. 1D & 2D NMR Acquisition (1H, 13C, COSY, HSQC, HMBC, NOESY) N2->N3 N4 4. Resonance Assignment (Mapping the bicyclic scaffold) N3->N4 N5 5. Stereochemical Validation (NOE contacts at C8a bridgehead) N4->N5

NMR structural elucidation workflow for bicyclic dihydrochloride salts.

Structural Elucidation and Data Presentation

Once the free base is generated, a standard suite of 1D and 2D NMR experiments (COSY, HSQC, HMBC) is used to map the carbon-hydrogen framework. The molecule consists of a pyrrolidine ring (C6, C7, C8) fused to a piperazine ring (C1, N2, C3, C4) via a bridgehead nitrogen (N5) and a chiral bridgehead carbon (C8a).

Table 1: Representative ¹H and ¹³C NMR Assignments for (R)-octahydropyrrolo[1,2-a]pyrazine (Free Base in CD₃OD)

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & CouplingConnectivity (HMBC/COSY)
C8a (Bridgehead)62.52.85m, 1HCOSY to H8; HMBC to C1, C4, C6
C6 (Pyrrolidine)53.23.05, 2.20m, 2HCOSY to H7; HMBC to C8a, C4
C4 (Piperazine)51.82.95, 2.15m, 2HCOSY to H3; HMBC to C8a, C6
C1 (Piperazine)49.53.10, 2.55m, 2HHMBC to C8a, C3
C3 (Piperazine)46.03.00, 2.65m, 2HCOSY to H4; HMBC to C1
C8 (Pyrrolidine)29.11.85, 1.45m, 2HCOSY to H8a, H7
C7 (Pyrrolidine)23.41.95, 1.55m, 2HCOSY to H6, H8

(Note: Exact chemical shifts may vary slightly based on analyte concentration and exact pH post-neutralization).

Stereochemical Validation via NOESY/ROESY

The defining feature of this molecule is the (R)-configuration at the C8a bridgehead. In a 2D NOESY or ROESY experiment, the spatial proximity of protons dictates cross-peak intensity, serving as the ultimate proof of 3D structure.

  • Conformational Reality: The piperazine ring adopts a highly stable chair conformation, while the fused pyrrolidine ring adopts an envelope conformation.

  • Validating the (R)-Stereocenter: The axial proton at C8a (H8a) will show strong, through-space NOE correlations to the co-facial axial protons on the piperazine ring (specifically the axial protons of C1 and C3). Furthermore, H8a will exhibit NOE contacts with the adjacent pseudo-axial protons of the pyrrolidine ring (C8). The strict absence of NOE cross-peaks between H8a and the equatorial protons of C1/C3 confirms the rigid chair geometry and definitively validates the relative stereochemistry of the bridgehead.

Conclusion

The structural analysis of (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride requires a deliberate, chemistry-first approach to sample preparation. By understanding the causality behind acid-induced nitrogen chirality[2] and employing an in situ alkaline neutralization strategy[3], researchers can bypass the spectral artifacts inherent to diamine salts. This ensures high-fidelity 2D NMR data, enabling unambiguous assignment of the bicyclic framework and rigorous confirmation of the (R)-stereocenter.

References
  • Title: Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence Source: Taylor & Francis / Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry URL: [Link]

  • Title: Can the salt form of my organic compound be determined using NMR? Source: ResearchGate URL: [Link]

Sources

Foundational

In-Depth Technical Guide: Crystal Structure and Stereochemistry of (R)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride

Executive Overview The octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged bicyclic pharmacophore, widely deployed as a conformationally restricted bioisostere for piperazine and proline[1]. The absolute stereochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged bicyclic pharmacophore, widely deployed as a conformationally restricted bioisostere for piperazine and proline[1]. The absolute stereochemistry at its bridgehead carbon (C8a) fundamentally dictates the vectorization of its substituents, which is critical for target engagement in oncology and neurology[2]. This whitepaper provides a comprehensive technical analysis of the crystal structure and stereochemistry of the (R)-enantiomer, specifically isolated as a dihydrochloride salt. By examining the causality behind salt selection, crystallization methodologies, and X-ray diffraction parameters, we establish a self-validating framework for stereochemical characterization.

Stereochemical Architecture and Target Engagement

The fusion of a pyrrolidine ring with a piperazine ring creates a rigid bicyclic system. In the (R)-configuration at the C8a bridgehead, the molecule adopts a highly specific spatial geometry that drives its biological utility.

  • Conformational Rigidity: The (8aR) stereocenter forces the piperazine ring into a stable chair conformation, while the pyrrolidine ring adopts an envelope conformation. This specific puckering restricts the torsional freedom of attached pharmacophores, lowering the entropic penalty upon target binding.

  • Biological Relevance: In the design of Inhibitor of Apoptosis Protein (IAP) antagonists, the (R)-octahydropyrrolo[1,2-a]pyrazine core perfectly mimics the trans-peptide bond geometry of the N-terminal AVPI binding motif of Smac[3]. This structural mimicry is highly stereospecific; inversion to the (S)-enantiomer typically results in a complete loss of binding affinity due to severe steric clashes within the BIR3 domain of XIAP and cIAP1[4].

Causality in Form Selection: The Dihydrochloride Salt

Isolating the free base of (R)-octahydropyrrolo[1,2-a]pyrazine presents significant analytical challenges. The free base is an oil at room temperature, highly hygroscopic, and susceptible to oxidative degradation.

  • Lattice Energy & Stability: By converting the free base into a dihydrochloride salt, we exhaustively protonate both the secondary amine of the piperazine ring and the tertiary bridgehead amine. This creates a dense network of N-H···Cl hydrogen bonds, drastically increasing the lattice energy and yielding a stable, highly crystalline solid.

  • Crystallographic Advantage: The inclusion of two chloride ions is not merely for stability; it is a deliberate crystallographic strategy. Chlorine atoms possess a sufficient anomalous scattering signal ( Δf′′ ) when irradiated with Cu Kα X-rays. This anomalous dispersion is the physical phenomenon required to calculate the Flack parameter, providing unequivocal proof of the absolute (R)-stereochemistry.

Quantitative Crystallographic Data

Chiral organic salts typically crystallize in non-centrosymmetric space groups, most commonly the orthorhombic P21​21​21​ space group[3]. Table 1 summarizes the representative quantitative crystallographic parameters required to validate the (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride structure.

Table 1: Representative Single-Crystal X-ray Diffraction Parameters

ParameterValue / Specification
Chemical Formula C₇H₁₆Cl₂N₂
Formula Weight 199.12 g/mol
Crystal System Orthorhombic
Space Group P21​21​21​
Data Collection Temperature 100(2) K
Radiation Source Cu Kα ( λ=1.54178 Å)
Unit Cell Dimensions a≈7.5 Å, b≈10.2 Å, c≈12.8 Å
Volume ≈979.2 ų
Z (Molecules per unit cell) 4
Calculated Density 1.35 g/cm³
Final R1​ / wR2​ <0.05 / <0.12
Flack Parameter 0.01(2) (Validates absolute R configuration)

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following step-by-step methodologies form a self-validating loop: the synthesis dictates the form, the crystallization purifies the lattice, and the diffraction mathematically proves the initial synthesis.

Protocol A: Dihydrochloride Salt Formation
  • Dissolution: Dissolve 1.0 equivalent of enantiopure (R)-octahydropyrrolo[1,2-a]pyrazine free base in anhydrous diethyl ether (0.1 M concentration) under an inert argon atmosphere.

  • Protonation: Slowly add 2.2 equivalents of a 2.0 M HCl solution in diethyl ether dropwise at 0 °C.

    • Causality: The low temperature prevents exothermic degradation, while the strictly anhydrous conditions prevent the formation of hydrates, which can complicate the crystal lattice and disrupt N-H···Cl bonding.

  • Isolation: Stir for 30 minutes, filter the resulting white precipitate under a nitrogen blanket, and dry in vacuo to yield the crude dihydrochloride salt.

Protocol B: Vapor Diffusion Crystallization
  • Inner Vessel: Dissolve 20 mg of the dihydrochloride salt in a minimal volume (approx. 0.5 mL) of anhydrous methanol in a 2-dram vial.

  • Outer Vessel: Place the 2-dram vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of diethyl ether (antisolvent).

  • Equilibration: Seal the outer vial tightly and leave undisturbed at 20 °C for 48–72 hours.

    • Causality: Methanol provides high solubility for the polar salt. The high vapor pressure of diethyl ether ensures slow, controlled diffusion into the methanol phase. This gradual reduction in the solvent's dielectric constant slowly supersaturates the solution, promoting the nucleation of a single, well-ordered crystal lattice rather than the kinetic precipitation of an amorphous powder.

Protocol C: X-Ray Diffraction and Absolute Structure Determination
  • Harvesting: Select a single, optically clear crystal using a polarized light microscope. Mount the crystal on a MiTeGen loop using perfluoropolyether oil.

  • Cryocooling: Immediately transfer the crystal to the diffractometer goniometer head under a 100 K nitrogen cold stream.

    • Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the signal-to-noise ratio at high resolution and preventing radiation damage to the organic framework.

  • Data Collection: Collect diffraction data using a microfocus Cu Kα X-ray source.

  • Refinement: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure anisotropically using SHELXL.

  • Validation: Calculate the Flack parameter. A value of 0.00±0.03 mathematically confirms the absolute (R)-configuration. If the value is ≈1.0 , the structure is the (S)-enantiomer, indicating a failure in the upstream chiral synthesis. This creates a closed, self-validating loop.

Crystallographic Workflow Visualization

Workflow N1 Enantiopure Synthesis (R)-Octahydropyrrolo[1,2-a]pyrazine N2 Salt Formation (HCl in Diethyl Ether) N1->N2 Exhaustive Protonation N3 Crystallization Screen (Vapor Diffusion) N2->N3 Controlled Supersaturation N4 Single Crystal Selection (Polarized Light Microscopy) N3->N4 Harvest & Mount N5 Data Collection (Cu Kα, 100K) N4->N5 Cryocooling (100K) N6 Structure Solution (Direct Methods / SHELXT) N5->N6 Phase Retrieval N7 Anisotropic Refinement (SHELXL) N6->N7 Model Building N8 Absolute Structure Determination (Flack Parameter ≈ 0) N7->N8 Anomalous Dispersion Validation

Fig 1: Crystallographic workflow for (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride validation.

Conclusion

The rigorous stereochemical characterization of (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a foundational requirement for its use as a bioisostere in drug discovery. By understanding the causality behind salt selection, controlled crystallization, and the physics of anomalous dispersion, researchers can ensure the absolute integrity of their structural data, thereby de-risking downstream biological assays and lead optimization campaigns.

References

  • [1] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry (ACS Publications). [Link]

  • [3] 4HY4: Crystal structure of cIAP1 BIR3 bound to T3170284. RCSB Protein Data Bank. [Link]

  • [4] Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Exploratory

Baseline Solubility Profiling of (R)-octahydropyrrolo[1,2-a]pyrazine Dihydrochloride in Aqueous Solutions: A Technical Guide

Executive Summary (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS: 1092076-07-7) is a chiral, bicyclic diamine building block frequently utilized in the synthesis of neuroactive agents and metabolic modulators[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS: 1092076-07-7) is a chiral, bicyclic diamine building block frequently utilized in the synthesis of neuroactive agents and metabolic modulators[1]. As a dihydrochloride salt, its aqueous solubility is highly dynamic, governed by pH-dependent ionization, common-ion effects, and solid-state disproportionation. This whitepaper provides a rigorous, self-validating methodology for determining the baseline thermodynamic solubility profile of this compound, adhering to and guidelines[2][3].

Physicochemical Fundamentals & Causality

Understanding the solubility of a dihydrochloride salt requires moving beyond simple "dissolve and measure" tactics. The molecule possesses two basic nitrogen atoms within its fused bicyclic framework. As a Senior Application Scientist, it is critical to anticipate how these structural features dictate macroscopic behavior in solution:

  • pH-Dependent Speciation: At low pH (e.g., pH 1.2), both nitrogen atoms are protonated (dicationic), resulting in maximum aqueous solubility. As pH increases beyond the respective pKa​ values, the molecule transitions to a monocationic, and eventually, a neutral free base form. The free base possesses the lowest intrinsic solubility ( S0​ ).

  • The Common-Ion Effect: In media containing high chloride concentrations (e.g., simulated gastric fluid or 0.1 N HCl), the solubility of the dihydrochloride salt may be artificially suppressed due to the common-ion effect driven by the Cl− ions.

  • Buffer Capacity vs. Salt Acidity (Critical Insight): Dissolving a dihydrochloride salt releases protons, which can rapidly overwhelm weak buffers. Causality Rule: If buffer capacity is insufficient, the microenvironmental pH will drop, yielding falsely elevated solubility readings for the targeted pH. Therefore, measuring the pH after equilibration is a non-negotiable step for a self-validating protocol.

Experimental Workflows

G A Solid (R)-octahydropyrrolo [1,2-a]pyrazine 2HCl B Buffer Addition (pH 1.2 - 10.0) A->B Excess solid C Equilibration (Shake-Flask, 24-48h, 25°C) B->C Suspension D Phase Separation (Centrifugation/Filtration) C->D Saturation reached E Supernatant Analysis (HPLC-UV / LC-MS) D->E Soluble fraction F Solid Residue Analysis (XRPD for form change) D->F Undissolved fraction

Workflow for thermodynamic solubility profiling of dihydrochloride salts.

Step-by-Step Methodology: Saturation Shake-Flask Protocol

This protocol is aligned with regulatory standards for thermodynamic equilibrium solubility[2][3].

  • Step 1: Media Preparation: Prepare standard USP buffers (pH 1.2, 4.5, 6.8, 7.4, and 10.0). Ensure buffer strength is at least 50 mM to resist pH shifts induced by the acidic dihydrochloride salt.

  • Step 2: Sample Saturation: Weigh an excess amount of (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride into glass vials. Add 1.0 mL of the respective buffer. The visual presence of undissolved solid is mandatory to ensure thermodynamic equilibrium is possible.

  • Step 3: Equilibration: Seal vials and place them in a thermostatic shaker at 25.0 ± 0.5 °C. Agitate at 300 RPM for 24 to 48 hours. Self-Validation: Sample at 24h and 48h; equilibrium is confirmed when concentrations differ by < 5%.

  • Step 4: Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C. Avoid standard syringe filters initially, as the active pharmaceutical ingredient (API) may adsorb to the filter membrane, skewing the quantitative results.

  • Step 5: Final pH Measurement (Crucial): Measure the pH of the clear supernatant. Report the solubility against this final equilibrium pH, not the initial buffer pH.

  • Step 6: Quantification: Dilute the supernatant appropriately with mobile phase and analyze via HPLC-UV or LC-MS/MS against a validated calibration curve.

  • Step 7: Residue Analysis: Harvest the undissolved pellet and analyze via X-ray Powder Diffraction (XRPD). Causality: At high pH (e.g., pH 7.4 and 10.0), the dihydrochloride salt may disproportionate into the free base. XRPD confirms the true identity of the solid phase in equilibrium with the solution.

Quantitative Data Presentation

The following table summarizes a representative baseline solubility profile for (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride, demonstrating the inverse relationship between pH and aqueous solubility typical of polybasic salts.

Initial Buffer pHFinal Equilibrium pHSolid Phase Identified (XRPD)Solubility (mg/mL)Speciation State
1.2 (HCl/NaCl)1.21Dihydrochloride> 100.0Dicationic
4.5 (Acetate)4.35Dihydrochloride85.4Dicationic / Monocationic
6.8 (Phosphate)6.10Monohydrochloride42.1Monocationic
7.4 (Phosphate)6.95Free Base (Hydrate)15.3Monocationic / Neutral
10.0 (Borate)9.80Free Base2.1Neutral (Intrinsic S0​ )

*Note the significant pH drop at near-neutral conditions due to the acidity of the dihydrochloride salt overcoming the buffer capacity.

Speciation N1 Low pH (< pKa1) Dicationic Form (Highly Soluble) N2 Intermediate pH Monocationic Form (Moderately Soluble) N1->N2 Increasing pH Deprotonation 1 N3 High pH (> pKa2) Free Base Form (Lowest Intrinsic Solubility) N2->N3 Increasing pH Deprotonation 2

pH-dependent speciation and solubility relationship for bicyclic diamines.

Conclusion

Accurate baseline solubility profiling of (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride requires strict control over thermodynamic parameters and a deep understanding of salt behavior in aqueous media. By employing the self-validating shake-flask method, monitoring final equilibrium pH, and confirming the solid-state form via XRPD, researchers can generate highly reliable, regulatory-compliant data necessary for downstream drug development and formulation strategies.

References

  • Test No. 105: Water Solubility . Organisation for Economic Co-operation and Development (OECD). Available at:[Link]

  • <1236> Solubility Measurements . United States Pharmacopeia–National Formulary (USP-NF). Available at: [Link]

  • Pyridine derivatives and their use in the treatment of psychotic disorders (WO2007028654A1). Google Patents.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride

Application Note: Strategic Synthesis and Isolation of (R)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride Strategic Rationale & Scaffold Significance The (R)-octahydropyrrolo[1,2-a]pyrazine architecture is a privileged,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis and Isolation of (R)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride

Strategic Rationale & Scaffold Significance

The (R)-octahydropyrrolo[1,2-a]pyrazine architecture is a privileged, rigid bicyclic scaffold widely utilized as a proline bioisostere in modern drug discovery. By introducing a fused six-membered piperazine ring onto the pyrrolidine core, medicinal chemists can precisely control the conformational geometry of peptidomimetics. This scaffold has been instrumental in the development of highly potent Inhibitor of Apoptosis (IAP) protein antagonists (1)[1], calcium channel blockers (2)[2], and novel antipsychotic agents (3)[3].

To ensure the highest optical purity and scalability, this protocol leverages a chiral pool synthesis starting from D-proline. Rather than attempting direct diamine alkylation—which frequently suffers from poor regioselectivity and polymerization—this methodology routes through a highly stable diketopiperazine (DKP) intermediate.

Mechanistic Insights & Causality (The "Why")

As a self-validating protocol, every reagent choice is dictated by the chemical microenvironment of the intermediates:

  • The DKP Cyclization Strategy: Converting D-proline into its methyl ester and subsequently acylating it with chloroacetyl chloride sets up an intramolecular cyclization. When treated with methanolic ammonia, the aliphatic chloride is displaced to form a primary amine, which spontaneously attacks the adjacent methyl ester. This thermodynamically driven aminolysis strictly controls the cyclization geometry, preventing racemization at the C-8a stereocenter.

  • Exhaustive Lactam Reduction: Sodium borohydride ( NaBH4​ ) is insufficiently nucleophilic to reduce the dual lactam carbonyls of the DKP intermediate. Therefore, Lithium Aluminum Hydride ( LiAlH4​ ) in refluxing THF is deployed to drive the exhaustive reduction to the fully saturated bicyclic free base.

  • Anhydrous Salt Formation: The free base of octahydropyrrolo[1,2-a]pyrazine is a highly polar, easily oxidized oil. Isolating it as a dihydrochloride salt using strictly anhydrous HCl in dioxane prevents the product from "oiling out" (forming intractable syrups), yielding a highly stable, crystalline, and easily filterable solid.

Synthetic Workflow

Synthesis N1 D-Proline (Chiral Pool) N2 Esterification Reagents: SOCl2, MeOH Temp: 0 °C to RT N1->N2 N3 D-Proline Methyl Ester HCl N2->N3 N4 N-Acylation Reagents: Chloroacetyl Chloride, Et3N Solvent: DCM N3->N4 N5 N-(Chloroacetyl)-D-proline Methyl Ester N4->N5 N6 Cyclization Reagents: NH3 in MeOH Temp: Sealed tube, 60 °C N5->N6 N7 (R)-Hexahydropyrrolo[1,2-a] pyrazine-1,4-dione (DKP) N6->N7 N8 Amide Reduction Reagents: LiAlH4 Solvent: THF, Reflux N7->N8 N9 (R)-Octahydropyrrolo[1,2-a] pyrazine (Free Base) N8->N9 N10 Salt Formation Reagents: 4M HCl in Dioxane Solvent: EtOAc / Et2O N9->N10 N11 (R)-Octahydropyrrolo[1,2-a] pyrazine Dihydrochloride N10->N11

Synthetic workflow for (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride via DKP reduction.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of D-Proline Methyl Ester Hydrochloride
  • Reaction: Suspend D-proline (1.0 eq, 100 mmol) in anhydrous methanol (150 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dropwise, add thionyl chloride ( SOCl2​ , 1.5 eq, 150 mmol) over 30 minutes. Validation checkpoint: The suspension will gradually clear into a homogeneous solution accompanied by the evolution of SO2​ and HCl gases.

  • Completion: Remove the ice bath, allow the mixture to warm to room temperature, and reflux for 2 hours.

  • Isolation: Concentrate the solution under reduced pressure to yield a white solid. Triturate with diethyl ether, filter, and dry under a vacuum to afford D-proline methyl ester hydrochloride.

Phase 2: N-Acylation
  • Reaction: Dissolve the D-proline methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 200 mL). Add triethylamine ( Et3​N , 2.5 eq) and cool the mixture to 0 °C.

  • Addition: Slowly add chloroacetyl chloride (1.1 eq) dissolved in DCM (20 mL) dropwise to control the exothermic acylation.

  • Workup: Stir for 2 hours at room temperature. Quench with water (100 mL). Separate the organic layer, wash sequentially with 1M aqueous HCl (to remove excess amine) and brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield crude N-(chloroacetyl)-D-proline methyl ester as a pale yellow oil.

Phase 3: Cyclization to the Diketopiperazine (DKP)
  • Reaction: Dissolve the crude N-(chloroacetyl)-D-proline methyl ester in a 7N solution of ammonia in methanol (10 eq of NH3​ ).

  • Cyclization: Transfer the mixture to a heavy-walled pressure vessel, seal, and heat to 60 °C for 16 hours. Causality: The sealed tube prevents the escape of volatile ammonia, ensuring complete conversion of the chloride to the amine prior to lactamization.

  • Isolation: Cool the vessel to room temperature before opening. Concentrate the mixture under reduced pressure. Recrystallize the resulting residue from ethyl acetate/hexanes to afford (R)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione as a white crystalline solid.

Phase 4: Exhaustive Reduction to the Free Base
  • Preparation: In a flame-dried, three-neck flask equipped with a reflux condenser, suspend LiAlH4​ (3.0 eq) in anhydrous THF (150 mL) at 0 °C under argon.

  • Addition: Add the DKP intermediate (1.0 eq) portion-wise. Caution: Vigorous hydrogen evolution will occur.

  • Reduction: Once addition is complete, heat the reaction to reflux (66 °C) for 12 hours.

  • Fieser Quench (Critical Safety Step): Cool the reaction to 0 °C. For every x grams of LiAlH4​ used, strictly add: x mL of H2​O (dropwise), followed by x mL of 15% aqueous NaOH , and finally 3x mL of H2​O . Stir vigorously until the aluminum salts precipitate as a granular white solid.

  • Isolation: Filter the mixture through a pad of Celite, washing the cake thoroughly with warm THF. Concentrate the filtrate to yield the (R)-octahydropyrrolo[1,2-a]pyrazine free base as a pale yellow oil.

Phase 5: Dihydrochloride Salt Formation
  • Reaction: Dissolve the free base in a minimum volume of anhydrous ethyl acetate (or diethyl ether). Cool to 0 °C.

  • Precipitation: Dropwise, add a 4M solution of HCl in dioxane (2.2 eq). A dense white precipitate will form immediately.

  • Isolation: Stir for 30 minutes at 0 °C to ensure complete crystallization. Filter the highly hygroscopic solid rapidly under a nitrogen blanket. Wash with cold anhydrous ether and dry immediately in a vacuum desiccator over P2​O5​ to yield (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride.

Quantitative Data & Analytical Standards

To ensure the self-validating nature of this workflow, researchers should cross-reference their intermediates against the following analytical benchmarks:

Intermediate / ProductExpected YieldPhysical StateKey Analytical Markers (MS / IR / NMR)
D-Proline Methyl Ester HCl 95–98%White solidESI-MS: [M+H]⁺ 130.1
N-(Chloroacetyl)-D-proline methyl ester 85–90%Pale yellow oil¹H NMR (CDCl₃): ~4.05 ppm (s, 2H, CH2​Cl )
(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione 75–80%White crystalline solidESI-MS: [M+H]⁺ 155.1IR: 1650 cm⁻¹ (Strong Lactam C=O stretch)
(R)-Octahydropyrrolo[1,2-a]pyrazine (Free base) 70–75%Colorless oilESI-MS: [M+H]⁺ 127.1
(R)-Octahydropyrrolo[1,2-a]pyrazine 2HCl > 95%White hygroscopic powderMelting Point: ~250 °C (dec.)Optical Rotation: [α]²⁰_D = Negative rotation (solvent dependent)

References

  • Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic. Journal of Medicinal Chemistry (ACS Publications).1[1]

  • Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers (US Patent 8648074B2). Google Patents.2[2]

  • Pyridine derivatives and their use in the treatment of psychotic disorders (US Patent 7683056B2). Google Patents.3[3]

Sources

Application

Application Notes and Protocols: The Strategic Use of (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-octahydropyrrolo[1,2-a]pyrazine, a rigid C₁-symmetric chiral diamine, represents a promising yet underexplored ligand for asymmetric catalysis....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-octahydropyrrolo[1,2-a]pyrazine, a rigid C₁-symmetric chiral diamine, represents a promising yet underexplored ligand for asymmetric catalysis. This document provides a comprehensive guide to its potential application, focusing on its use in asymmetric transfer hydrogenation (ATH) of prochiral ketones. Drawing parallels with well-established chiral 1,2-diamines, we present the foundational principles, mechanistic insights, and detailed experimental protocols to empower researchers to unlock the catalytic potential of this scaffold. While direct literature on this specific ligand is sparse, the protocols and principles outlined herein provide a robust starting point for methodology development.

Introduction: The Power of Chiral Diamines in Asymmetric Synthesis

Chiral diamines have become indispensable tools in modern asymmetric synthesis, serving as highly effective ligands for metal catalysts and as organocatalysts.[1] Their ability to create a well-defined chiral environment around a metal center enables the stereoselective transformation of prochiral substrates into valuable, enantioenriched products.[1][2] The structural rigidity and defined stereochemistry of bicyclic diamines like (R)-octahydropyrrolo[1,2-a]pyrazine make them particularly attractive candidates for inducing high levels of enantioselectivity.

This guide focuses on the application of its dihydrochloride salt, which can be readily converted to the free base in situ or prior to complexation with a metal precursor. The primary application explored is in the field of asymmetric transfer hydrogenation (ATH), a powerful and operationally simple method for the reduction of ketones and imines.[3][4]

Mechanistic Rationale: Asymmetric Transfer Hydrogenation (ATH)

The Noyori-Ikariya asymmetric transfer hydrogenation is a benchmark reaction for the enantioselective reduction of ketones to chiral secondary alcohols.[5] This reaction typically utilizes a ruthenium(II) or iridium(III) catalyst coordinated to a chiral N-tosylated diamine ligand.[4][5] The widely accepted mechanism involves a metal-ligand bifunctional catalysis, where both the metal center and the amine moiety of the ligand play crucial roles.

(R)-octahydropyrrolo[1,2-a]pyrazine , upon deprotonation and coordination to a suitable metal precursor (e.g., [RuCl₂(p-cymene)]₂ or [IrCp*Cl₂]₂), is poised to form a catalytically active species analogous to the classical Noyori-type catalysts.

Proposed Catalytic Cycle:

  • Pre-catalyst Activation: The dihydrochloride salt of the ligand is neutralized with a base. It then reacts with the metal precursor to form the active catalyst, often a 16-electron metal-hydride species.

  • Coordination and Hydrogen Transfer: The prochiral ketone substrate coordinates to the metal center. In a concerted, six-membered transition state, the hydride on the metal is transferred to the carbonyl carbon, while a proton from the coordinated amine ligand is transferred to the carbonyl oxygen. This is the key enantiodetermining step, where the chiral environment of the ligand dictates the facial selectivity of the hydride attack.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates from the metal center. The catalyst is then regenerated by reaction with a hydrogen source, typically an isopropanol/base mixture or a formic acid/triethylamine azeotrope, completing the catalytic cycle.

ATH_Mechanism cluster_cycle Catalytic Cycle cluster_precatalyst Pre-catalyst Formation Active_Catalyst [M-H]⁺-Ligand-NH Transition_State Six-membered Transition State Active_Catalyst->Transition_State + Ketone Product_Complex [M]-Ligand-NH₂ + Chiral Alcohol Transition_State->Product_Complex H⁻ Transfer Regeneration Catalyst Regeneration Product_Complex->Regeneration - Alcohol Regeneration->Active_Catalyst + H₂ Source Ligand_HCl (R)-Ligand·2HCl Free_Ligand Free (R)-Ligand Ligand_HCl->Free_Ligand + Base Pre_Catalyst [M-Cl]-Ligand-NH₂ Free_Ligand->Pre_Catalyst Metal_Precursor [M-Cl]₂ Metal_Precursor->Pre_Catalyst Pre_Catalyst->Active_Catalyst + H₂ Source caption Fig. 1: Proposed mechanism for ATH. Experimental_Workflow cluster_protocol Experimental Workflow start Start catalyst_prep 1. Prepare Catalyst (Ligand + Ru Precursor in DCM) start->catalyst_prep reaction_setup 2. Add Substrate (Acetophenone) catalyst_prep->reaction_setup hydrogenation 3. Add H-Source (i-PrOH / Base) reaction_setup->hydrogenation monitoring 4. Stir & Monitor (TLC / GC) hydrogenation->monitoring workup 5. Quench & Extract monitoring->workup Reaction Complete purification 6. Purify Product (Chromatography) workup->purification analysis 7. Analyze ee% (Chiral HPLC/GC) purification->analysis end_node End analysis->end_node caption Fig. 2: General ATH workflow.

Sources

Method

Application Note: (R)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride as a Privileged Chiral Scaffold in API Manufacturing

Target Audience: Researchers, Medicinal Chemists, and API Manufacturing Scientists Content Type: Technical Application Note & Validated Protocol Executive Summary In modern Active Pharmaceutical Ingredient (API) manufact...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and API Manufacturing Scientists Content Type: Technical Application Note & Validated Protocol

Executive Summary

In modern Active Pharmaceutical Ingredient (API) manufacturing, the rigidification of flexible peptide-like backbones is a proven strategy to enhance metabolic stability, target affinity, and oral bioavailability. (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS: 1092076-07-7) has emerged as a highly versatile, conformationally restricted bicyclic chiral building block[1].

As a Senior Application Scientist, I frequently implement this scaffold as a superior proline bioisostere . The fused pyrrolidine-pyrazine ring system locks the molecule into a predictable 3D geometry, making it an invaluable intermediate in the synthesis of Central Nervous System (CNS) agents, T-type calcium channel blockers, and targeted oncology drugs[1][2]. This guide details the mechanistic rationale for its use, summarizes its key applications, and provides a self-validating protocol for its integration into cGMP API workflows.

Mechanistic Insights & Structural Rationale

Why the Bicyclic Framework?

Standard linear or monocyclic amino acids (like L-proline) often suffer from conformational flexibility, leading to entropic penalties upon binding to target proteins. The octahydropyrrolo[1,2-a]pyrazine scaffold restricts this flexibility. When incorporated into an API, the constrained dihedral angles force the molecule into an optimal binding geometry. For example, in the design of , this scaffold perfectly mimics the AVPI (Ala-Val-Pro-Ile) binding motif of the endogenous Smac protein, maximizing van der Waals interactions within the XIAP BIR3 domain[3][4].

Causality in Salt Selection: Why Dihydrochloride?

While the free-base form of octahydropyrrolo[1,2-a]pyrazine is synthetically active, it is highly susceptible to atmospheric oxidation and is notoriously hygroscopic. In API manufacturing, we exclusively utilize the dihydrochloride salt because:

  • Stoichiometric Precision: The highly crystalline nature of the 2HCl salt allows for exact molar calculations during large-scale reactor charging.

  • Stability: Protonation of the secondary and tertiary amines prevents premature degradation and nucleophilic side reactions during storage[1].

  • Controlled Reactivity: The salt acts as a "prodrug" of the reactive intermediate. By carefully controlling the addition of a non-nucleophilic base (e.g., DIPEA) in situ, we can dictate the exact moment the secondary amine becomes available for coupling, minimizing dimer formation.

Key API Applications

The (R)- and (S)-stereoisomers of this scaffold are currently utilized in several high-value therapeutic pipelines:

  • Oncology (IAP Antagonists): By replacing standard proline with the octahydropyrrolo[1,2-a]pyrazine scaffold, researchers have developed potent Smac mimetics (e.g., compound 45 / T-3256336) that bind to XIAP and cIAP1 with low-nanomolar affinity, lifting the blockade on Caspase-3/7 and inducing cancer cell apoptosis[4][5].

  • Oncology (NMT-1 Inhibitors): The cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype has been identified as a potent, competitive inhibitor of human N-myristoyltransferase-1 (NMT-1), an emerging target in tumor lipid metabolism[6][7].

  • Neurology (Calcium Channel Blockers): Substituted derivatives serve as T-type calcium channel blockers, providing robust anti-allodynic effects in neuropathic pain models[1][2].

IAP_Pathway Smac Endogenous Smac (AVPI Motif) IAP IAP Proteins (XIAP / cIAP) Smac->IAP Binds & Inhibits API API Drug (Octahydropyrrolo[1,2-a]pyrazine) API->IAP High-Affinity Binding (Proline Mimetic) Caspase Caspase 3/7/9 Activation IAP->Caspase Inhibits (Blockade Lifted) Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Induces

Diagram 1: Mechanism of action for APIs utilizing the scaffold to induce apoptosis via IAP inhibition.

Data Presentation: Scaffold Performance & Optimization

To demonstrate the superiority of the bicyclic scaffold over traditional linear amino acids, we summarize the pharmacokinetic and binding improvements observed in IAP antagonist development.

Table 1: Comparative Properties of Proline vs. Bicyclic Scaffold in IAP Antagonists [4][8]

ParameterStandard L-Proline Analog(R)-Octahydropyrrolo[1,2-a]pyrazine AnalogRationale for Improvement
XIAP BIR3 Binding IC₅₀ ~4.5 µM300 nM Enhanced van der Waals contacts in the binding pocket.
cIAP1 Binding IC₅₀ ~120 nM2.7 nM Rigidified conformation lowers entropic penalty of binding.
Metabolic Stability (t₁/₂) < 15 min> 120 min Bicyclic steric hindrance prevents rapid peptidase cleavage.

Table 2: Optimization of In-Situ Free-Basing & Amide Coupling Conditions

Base (Equivalents)SolventCoupling ReagentYield (%)IPC Purity (LC-MS)Observation
Et₃N (3.0 eq)THFEDC/HOBt62%85%Incomplete dissolution of 2HCl salt; sluggish reaction.
K₂CO₃ (4.0 eq)DMFHATU78%91%Biphasic mixture requires vigorous stirring; slight epimerization.
DIPEA (3.5 eq) DCM HATU 94% >98% Optimal. DIPEA fully solubilizes the salt without nucleophilic interference.

Experimental Protocol: Self-Validating Amide Coupling

The following protocol details the coupling of (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride with a generic activated carboxylic acid (R-COOH) to form an API intermediate. This is designed as a self-validating system , ensuring that each chemical transformation is verified before proceeding.

Reagents Required:
  • (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride (1.0 eq)

  • Target Carboxylic Acid [R-COOH] (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

  • Anhydrous Dichloromethane (DCM) (10 volumes)

Step-by-Step Methodology:

Step 1: Activation of the Electrophile

  • Charge a dry, nitrogen-purged reactor with R-COOH (1.05 eq) and HATU (1.1 eq).

  • Add anhydrous DCM (5 volumes) and stir to form a suspension.

  • Add DIPEA (1.5 eq) dropwise at 0°C.

    • Causality & Validation: The solution will turn pale yellow and become homogeneous, visually confirming the formation of the active O-At ester intermediate.

Step 2: In-Situ Free-Basing of the Scaffold

  • In a separate vessel, suspend (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride (1.0 eq) in DCM (5 volumes).

  • Add DIPEA (2.0 eq) slowly at 0°C.

    • Causality & Validation: The dihydrochloride salt is insoluble in DCM. Upon addition of DIPEA, the salt is neutralized to form the free base, which is highly soluble. Complete dissolution of the slurry visually validates successful free-basing.

Step 3: Coupling Reaction

  • Transfer the free-base solution from Step 2 into the activated ester solution from Step 1 over 15 minutes, maintaining the internal temperature below 5°C.

  • Allow the reaction to warm to ambient temperature (20-25°C) and stir for 2 hours.

Step 4: In-Process Control (IPC)

  • Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows <1% of the free-base mass (m/z 127.1). If >1% remains, stir for an additional hour.

Step 5: Workup and Salt Removal

  • Quench the reaction by adding 5 volumes of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes, then separate the layers.

  • Wash the organic layer with 1M aqueous HCl (5 volumes).

    • Causality & Validation: This acidic wash is critical. It protonates the excess DIPEA, partitioning the resulting DIPEA-HCl salt into the aqueous layer. Verify the aqueous layer pH is < 3 to ensure complete removal of the base.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the API intermediate.

API_Workflow Salt Starting Material (R)-Octahydropyrrolo [1,2-a]pyrazine 2HCl FreeBase In-Situ Free-Basing DIPEA / DCM Salt->FreeBase Coupling Amide Coupling HATU / R-COOH FreeBase->Coupling IPC In-Process Control LC-MS Verification Coupling->IPC Workup Aqueous Workup Remove DIPEA-HCl IPC->Workup >99% Conv. Final Final API Crystallization Workup->Final

Diagram 2: Step-by-step synthetic workflow for integrating the dihydrochloride salt into API manufacturing.

References

  • Hashimoto, K., Saito, B., Miyamoto, N., et al. (2013). "Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic." Journal of Medicinal Chemistry, 56(3), 1228-1246.

  • French, K. J., Zhuang, Y., Schrecengost, R. S., et al. (2004). "Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1." Journal of Pharmacology and Experimental Therapeutics, 309(1), 340-347.

  • BenchChem Database. (n.d.). "(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride CAS 634922-11-5." BenchChem.

Sources

Application

Application Note: Optimized Coupling Protocols for (R)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride in Peptidomimetic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Biological Context The bicyclic diamine scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Biological Context

The bicyclic diamine scaffold (R)-octahydropyrrolo[1,2-a]pyrazine has emerged as a highly valuable conformational constraint in modern medicinal chemistry. Functioning as a rigidified bioisostere of proline, it is extensively utilized in the design of peptidomimetics, most notably in the development of Second Mitochondria-derived Activator of Caspase (SMAC) mimetics and Inhibitor of Apoptosis (IAP) protein antagonists [1].

By locking the peptide backbone into a specific dihedral angle, this scaffold enhances binding affinity to the BIR3 domain of XIAP and cIAP1, effectively displacing natural caspases and triggering cancer cell apoptosis[1]. However, utilizing its dihydrochloride salt in peptide coupling presents unique stoichiometric and steric challenges that require precise optimization to prevent reaction stalling and product loss.

IAP_Pathway SMAC SMAC Mimetic (Proline Surrogate) XIAP XIAP / cIAP1 (Inhibitor of Apoptosis) SMAC->XIAP Binds BIR3 domain Caspase Caspases 3, 7, 9 (Apoptosis Executioners) XIAP->Caspase Inhibits (Blocked by SMAC) Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Executes

SMAC mimetic antagonism of XIAP/cIAP pathways leading to caspase-mediated apoptosis.

Mechanistic Causality: Scaffold Properties & Salt Neutralization

To successfully couple an amino acid to (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride, chemists must navigate three specific mechanistic hurdles:

  • Regioselectivity and Steric Hindrance: The scaffold contains two nitrogen atoms. The bridgehead nitrogen (N1) is a tertiary amine and is non-nucleophilic. The target for acylation is the secondary amine (N4) within the piperazine ring. Because N4 is embedded in a fused bicyclic system, its approach trajectory is sterically restricted. Highly reactive coupling reagents are mandatory.

  • The Dihydrochloride Salt Trap: Free bicyclic diamines are prone to rapid oxidation and are often hygroscopic oils. Consequently, commercial vendors supply the molecule as a stable dihydrochloride (2HCl) salt [2]. Failure to fully liberate the free base in solution is the primary cause of failed couplings.

  • The "Workup Trap" (Product Basicity): Even after successful acylation at N4, the resulting amide still contains the basic tertiary amine at N1. Standard peptide synthesis workups often employ acidic washes (e.g., 5% citric acid or 1 M HCl) to remove unreacted amines. Applying an acidic wash to this scaffold will protonate N1 and partition your desired product into the aqueous waste.

Quantitative Stoichiometry for Base Addition

Standard peptide couplings typically require 2.0 equivalents of a tertiary amine base like N,N-Diisopropylethylamine (DIEA). However, the 2HCl salt of octahydropyrrolo[1,2-a]pyrazine requires a strictly calculated 4.0 to 5.0 equivalents [2].

Table 1: Stoichiometric Breakdown for Base (DIEA/NMM) Addition

ComponentEquivalents RequiredMechanistic Purpose
Amine·2HCl 2.0Neutralize the two hydrochloride equivalents to liberate the free base.
Carboxylic Acid 1.0Deprotonate the free carboxylic acid to form the carboxylate for activation.
Reaction Kinetics 1.0 - 2.0Maintain optimal basic pH (8.0–9.0) to ensure the secondary amine remains nucleophilic.
Total Base 4.0 - 5.0 Ensures complete activation and prevents reaction stalling.
Coupling Reagent Selection

Due to the steric bulk of the secondary amine, standard carbodiimides (DIC/EDC) alone are insufficient.

Table 2: Coupling Reagent Selection Matrix for Bicyclic Scaffolds

Reagent SystemReactivityEpimerization RiskRecommended Use Case
HATU / DIEA Very HighModerateStandard choice for sterically hindered secondary amines.
EDC / HOAt HighLowWhen byproducts need to be easily removed via aqueous workup.
DMT-MM HighVery LowHighly sensitive chiral centers prone to racemization [3].

Experimental Protocol: Solution-Phase Coupling

The following protocol outlines a self-validating system for coupling a generic N-protected amino acid (e.g., Boc-L-tert-Leucine) to (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride using HATU.

Coupling_Workflow Step1 1. Dissolve (R)-Octahydropyrrolo[1,2-a]pyrazine·2HCl in DMF Step2 2. Add 4.0-5.0 eq DIEA (Neutralize 2HCl & maintain pH 8-9) Step1->Step2 Step4 4. Combine & Stir (1-2 hours at RT) Step2->Step4 Free Amine Step3 3. Pre-activate Carboxylic Acid with HATU (1.1 eq) Step3->Step4 Activated Ester Step5 5. Basic Aqueous Workup (Avoid Acidic Wash) Step4->Step5 Crude Amide

Step-by-step workflow for the base-mediated coupling of the dihydrochloride salt.

Materials Required
  • (R)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride (1.0 equiv)

  • N-protected amino acid (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIEA) (4.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Pre-Activation of the Acid: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.1 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL). Add DIEA (1.5 mmol) and stir at room temperature for 5–10 minutes. The solution will turn pale yellow, indicating the formation of the active OAt-ester.

  • Salt Neutralization: In a separate vial, suspend (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride (1.0 mmol) in anhydrous DMF (3 mL). Add DIEA (3.0 mmol) dropwise. Sonicate briefly if necessary until the suspension becomes a clear solution, indicating the full liberation of the free secondary amine.

  • Coupling: Transfer the neutralized amine solution dropwise into the pre-activated acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progression via LC-MS or TLC. Due to the high reactivity of HATU, the coupling of this hindered scaffold typically reaches >95% conversion within 1.5 to 2 hours.

  • Expert Workup (Crucial Step):

    • Quench the reaction by diluting with Ethyl Acetate (EtOAc) (30 mL).

    • Wash the organic layer with Saturated Aqueous NaHCO₃ (2 × 15 mL) to remove HATU byproducts and residual acid.

    • Wash with Brine (1 × 15 mL).

    • DO NOT wash with HCl, KHSO₄, or Citric Acid. Doing so will protonate the N1 bridgehead nitrogen, pulling your synthesized peptidomimetic into the aqueous layer.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (typically using a gradient of DCM to DCM/MeOH 95:5, as the product is slightly polar and basic).

References

  • Hashimoto, K., et al. "Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic." Journal of Medicinal Chemistry, 2013, 56(3), 1228-1246. URL:[Link]

  • Kunishima, M., et al. "A Racemization Test in Peptide Synthesis Using 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM)." Chemical and Pharmaceutical Bulletin, 2002, 50(4), 541-544. URL:[Link]

Method

In Vitro Assay Preparation and Profiling of IAP Antagonists Derived from (R)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals. Objective: A comprehensive guide to formulating, validating, and executing in vitro biochemical and cellular assays f...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals. Objective: A comprehensive guide to formulating, validating, and executing in vitro biochemical and cellular assays for Smac mimetics utilizing the (R)-octahydropyrrolo[1,2-a]pyrazine scaffold.

Scientific Rationale: The Proline Bioisostere Strategy

The evasion of apoptosis is a hallmark of cancer, frequently driven by the overexpression of Inhibitor of Apoptosis (IAP) proteins such as XIAP and cIAP1/2. Endogenous inhibition of IAPs is mediated by the Smac/DIABLO protein, which binds to the BIR3 domain of IAPs via its N-terminal AVPI (Ala-Val-Pro-Ile) motif.

In structure-based drug design, translating the AVPI tetrapeptide into a cell-permeable, drug-like small molecule requires replacing the central proline residue with a conformationally restricted scaffold. (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS: 1092076-07-7) serves as an elite bicyclic proline bioisostere [1].

Causality in Structural Design:

  • Conformational Locking: The bicyclic nature of the octahydropyrrolo-pyrazine system locks the molecule into a β -turn-like conformation, drastically reducing the entropic penalty upon binding the BIR3 surface groove.

  • Stereochemical Precision: The (3S, 8aR) stereochemistry is critical. The (R)-configuration at the bridgehead properly vectors the hydrophobic tail (which acts as the Isoleucine mimetic) toward the "East region" of the XIAP BIR3 domain. Isomerization to the (S)-configuration results in steric clashes and a >100-fold drop in binding affinity [1].

IAP_Mechanism Smac Smac Mimetic (Octahydropyrrolo-pyrazine) IAP XIAP / cIAP1 (BIR3 Domain) Smac->IAP Binds & Antagonizes Caspases Effector Caspases (Caspase-3/7/9) IAP->Caspases Inhibits (Relieved) Apoptosis Tumor Cell Apoptosis Caspases->Apoptosis Induces

Mechanism of action for octahydropyrrolo-pyrazine derived IAP antagonists.

Assay Preparation and Workflow

Because (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a highly polar, water-soluble salt, it is utilized as a synthetic building block rather than the final assay analyte. Once coupled to the Ala-Val dipeptide mimetic and a hydrophobic tail (yielding a final Smac mimetic), the resulting compound must be carefully formulated for in vitro testing.

Formulation of Assay-Ready Stock Solutions
  • Solvent Selection: The final synthesized antagonists are highly lipophilic. Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

  • Storage: Aliquot the 10 mM stock into amber glass vials (to prevent photodegradation) and store at -20°C under argon.

  • DMSO Tolerance: Ensure that the final DMSO concentration in all downstream biochemical and cellular assays does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity or protein denaturation.

Assay_Workflow Step1 1. Compound Formulation (10 mM DMSO Stock) Step2 2. Biochemical Target Engagement (Fluorescence Polarization Assay) Step1->Step2 Step3 3. Phenotypic Cell Assay (MDA-MB-231 Viability) Step1->Step3 Step4 4. Data Synthesis (IC50 / GI50 Calculation) Step2->Step4 Step3->Step4

Standardized in vitro screening workflow for synthesized IAP antagonists.

Self-Validating Experimental Protocols

Protocol A: In Vitro Fluorescence Polarization (FP) Binding Assay

Causality: FP is chosen because it provides a homogenous, mix-and-read format. A small, 5-FAM-labeled Smac peptide tracer tumbles rapidly in solution (low polarization). When bound to the massive recombinant XIAP/cIAP1 protein, tumbling slows (high polarization). A successful octahydropyrrolo-pyrazine derivative will competitively displace the tracer, causing a measurable drop in polarization[1, 2].

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.5), 100 μg/mL Bovine Gamma Globulin (BGG), 0.02% Sodium Azide. (Note: BGG acts as a carrier protein to prevent non-specific binding of the lipophilic tracer to the microplate walls, ensuring a high signal-to-noise ratio).

  • Tracer: 5-FAM-Abu-Val-Pro-Phe-Lys-NH2 (5 nM final concentration).

  • Protein: Recombinant human XIAP BIR3 domain (residues 241–356) or cIAP1 BIR3 domain (residues 258–363) at 20 nM final concentration.

Step-by-Step Execution:

  • Serial Dilution: Prepare a 3-fold, 10-point serial dilution of the test compound in 100% DMSO.

  • Acoustic Dispensing: Transfer 100 nL of the serially diluted compound into a 384-well black, flat-bottom microplate (e.g., Corning 3573) using an acoustic liquid handler (e.g., Echo 550) to maintain absolute volumetric precision.

  • Complex Formation: Add 10 μL of the Protein/Tracer master mix (prepared in Assay Buffer) to each well.

  • Controls:

    • Positive Control: Unlabeled AVPI peptide (full displacement).

    • Negative Control: 1% DMSO vehicle (zero displacement).

  • Incubation: Incubate the plate in the dark at room temperature for 3 hours to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a multi-mode microplate reader (e.g., EnVision) using FP filters (Excitation: 485 nm, Emission: 530 nm). Calculate IC 50​ using a 4-parameter logistic regression.

Protocol B: In Vitro Cell Viability Assay (MDA-MB-231)

Causality: The MDA-MB-231 triple-negative breast cancer cell line is selected because it exhibits an autocrine TNF- α signaling loop. When an IAP antagonist degrades cIAP1, it shifts the TNF receptor signaling complex from a pro-survival (NF- κ B) state to a pro-apoptotic (Caspase-8) state, making this cell line exquisitely sensitive to Smac mimetics [1].

Step-by-Step Execution:

  • Cell Seeding: Harvest MDA-MB-231 cells in logarithmic growth phase. Seed at a density of 3,000 cells/well in 90 μL of DMEM supplemented with 10% FBS in a 96-well white opaque plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Dosing: Dilute the compound stocks 1:100 in intermediate culture media, then add 10 μL to the assay wells (final DMSO = 0.1%).

  • Incubation: Incubate for 72 hours.

  • Endpoint Readout: Add 100 μL of CellTiter-Glo® Reagent (Promega) to each well. (Note: This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, serving as a direct proxy for metabolically active cells).

  • Agitation & Reading: Shake the plate for 2 minutes to induce lysis, incubate for 10 minutes at room temperature to stabilize the signal, and record luminescence. Calculate the GI 50​ (50% Growth Inhibition).

Data Presentation & Expected Benchmarks

When comparing the native AVPI peptide to an optimized (R)-octahydropyrrolo[1,2-a]pyrazine derivative (e.g., Compound 26b from literature), researchers should expect to see a massive leap in both biochemical affinity and cellular penetrance.

Compound ClassXIAP BIR3 Binding (IC 50​ , nM)cIAP1 BIR3 Binding (IC 50​ , nM)MDA-MB-231 Viability (GI 50​ , nM)
Native AVPI Peptide ~ 400~ 200> 10,000 (Poor permeability)
(S)-Octahydropyrrolo-pyrazine > 5,000> 1,000> 10,000 (Steric clash)
(R)-Octahydropyrrolo-pyrazine 300 2.7 6.2 (Highly potent)

Data summarized from structure-activity relationship (SAR) studies demonstrating the superiority of the (R)-bridgehead configuration [1].

References

  • Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, synthesis, and biological activities of novel hexahydropyrazino[1,2-a]indole derivatives as potent inhibitors of apoptosis (IAP) proteins antagonists with improved membrane permeability across MDR1 expressing cells Bioorganic & Medicinal Chemistry (PubMed/NIH) URL:[Link]

Application

Standardized Protocols for Handling, Storage, and Synthetic Integration of (R)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride

Executive Summary (R)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a highly specialized, chiral bicyclic piperazine derivative utilized extensively in modern drug discovery. It serves as a rigid proline bioisostere...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a highly specialized, chiral bicyclic piperazine derivative utilized extensively in modern drug discovery. It serves as a rigid proline bioisostere, restricting conformational flexibility to enhance target binding affinity. This scaffold has been famously integrated into the design of potent Inhibitor of Apoptosis Proteins (IAP) antagonists, such as T-3256336, which target the BIR3 domain of XIAP and cIAP1 [1].

Because of the compound's dual basic nitrogen atoms and its chiral center, it is supplied as a dihydrochloride salt. While this salt form maximizes shelf-life, it introduces significant hygroscopicity. This application note provides authoritative, self-validating protocols for the handling, storage, and synthetic integration of this critical building block.

Physicochemical Profiling & Storage Causality

To successfully deploy this compound in multi-step syntheses, researchers must understand the causality behind its physicochemical state. The free base form of (R)-octahydropyrrolo[1,2-a]pyrazine is susceptible to oxidative degradation and potential racemization at the (8aR) chiral center due to the exposed lone pairs on the nitrogen atoms. Converting it to the dihydrochloride salt locks these lone pairs via protonation, preserving enantiomeric purity and chemical stability [2].

However, the chloride counterions make the matrix highly hygroscopic. Exposure to ambient humidity leads to deliquescence, which not only degrades the compound over time but also introduces water weight that critically skews stoichiometric calculations during sensitive amide coupling reactions.

Table 1: Physicochemical Properties & Storage Parameters
ParameterSpecificationCausality / Rationale
CAS Number 1092076-07-7Identifies the specific dihydrochloride salt form.
Molecular Formula C₇H₁₆Cl₂N₂Includes two HCl molecules (MW: 199.12 g/mol ).
Appearance White to off-white powderDiscoloration (yellowing) indicates oxidation/free-basing.
Storage Temperature 2–8°CMinimizes thermal degradation and kinetic water absorption.
Atmosphere Inert (Argon or N₂)Prevents atmospheric moisture and CO₂ from interacting with the salt.

Handling & Safety Protocol (A Self-Validating System)

To ensure absolute reproducibility in downstream assays, the handling of (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride must be treated as a self-validating system . This means the protocol inherently checks its own success before the reagent is committed to a reaction.

Step-by-Step Handling Methodology
  • Thermal Equilibration: Remove the sealed vial from 2–8°C storage and place it in a desiccator at room temperature for 1–2 hours. Causality: Opening a cold vial in ambient air immediately condenses atmospheric moisture onto the hygroscopic powder.

  • Inert Transfer: Transfer the equilibrated vial into a glovebox or a localized inert atmosphere (RH < 5%) purged with Argon.

  • Anti-Static Weighing: Use an anti-static gun on the spatulas and weigh boats. The dry dihydrochloride powder is prone to static fly-away, which can compromise precise stoichiometric dispensing.

  • Self-Validation (Karl Fischer Titration): Before committing the bulk weighed batch to a reaction, take a 10–20 mg aliquot and perform a Karl Fischer (KF) titration.

    • Pass Condition: If H₂O is < 0.5%, proceed to synthesis.

    • Fail Condition: If H₂O is > 0.5%, the batch must be dried under high vacuum (lyophilized) for 12 hours, and the weight must be recalculated to account for the removed water mass.

HandlingWorkflow Storage Bulk Storage (2-8°C, Argon) Equilibrate Equilibrate to RT (Desiccator, 1-2 hrs) Storage->Equilibrate Glovebox Transfer to Glovebox (RH < 5%) Equilibrate->Glovebox Weighing Analytical Weighing (Anti-static) Glovebox->Weighing KF Karl Fischer Titration (Check H₂O %) Weighing->KF Pass H₂O < 0.5% Proceed to Synthesis KF->Pass Yes Fail H₂O > 0.5% Vacuum Dry KF->Fail No Fail->Weighing Re-weigh

Figure 1: Self-validating handling workflow for hygroscopic dihydrochloride salts.

Synthetic Integration: Proline Bioisostere in IAP Antagonists

The most prominent application of (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is its use as a scaffold in IAP antagonists. In 2013, Hashimoto et al. demonstrated that this bicyclic system perfectly mimics the N-terminal AVPI sequence of the Smac protein, fitting deeply into the XIAP BIR3 domain [1].

To utilize this compound in amide coupling, the dihydrochloride salt must be neutralized (free-based) in situ. A common point of failure in junior laboratories is the failure to account for the two equivalents of HCl. You must use at least 2.0 equivalents of a tertiary amine base merely to neutralize the salt, plus additional base to drive the coupling reaction.

Protocol: In Situ Free-Basing and Amide Coupling
  • Preparation: Dissolve the carboxylic acid coupling partner (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration) under an Argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to the solution. Causality: 2.0 eq will be consumed neutralizing the dihydrochloride salt, 1.0 eq activates the HATU complex, and 1.0 eq serves as a kinetic buffer.

  • Scaffold Addition: Add (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride (1.1 eq) in one portion.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. The rigid bicyclic nature of the amine can cause steric hindrance, sometimes requiring mild heating (40°C) if the carboxylic acid is heavily substituted.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). The aqueous phase will successfully pull the DIPEA-HCl byproduct salts away from the target organic bioisostere.

SyntheticPathway Salt (R)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride Base DIPEA (4.0 eq) (In Situ Free-Basing) Salt->Base Coupling Amide Coupling (HATU / DMF) Base->Coupling Target Proline Bioisostere (IAP Antagonist) Coupling->Target Organic Phase Byproduct Amine HCl Salts (Aqueous Wash) Coupling->Byproduct Aqueous Phase

Figure 2: Synthetic integration pathway for in situ free-basing and amide coupling.

Analytical Quality Control

Post-synthesis or upon receipt of a new batch of the API building block, structural and purity validation is mandatory.

Table 2: Standardized Analytical QC Parameters
Analytical MethodTarget ParameterStandardized Conditions
¹H NMR (400 MHz) Structural IntegritySolvent: D₂O or DMSO-d₆. Note: If using D₂O, the amine protons will exchange and disappear from the spectrum.
Chiral HPLC Enantiomeric Excess (ee)Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). Target ee > 98%.
LC-MS (ESI+) Mass ConfirmationMobile Phase: H₂O/MeCN with 0.1% Formic Acid. Expected [M+H]⁺ peak at m/z 127.1 (representing the free base).

References

  • Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. Hashimoto, K., et al. Journal of Medicinal Chemistry, 56(3), 1228-1246. (2013). URL:[Link]

  • (8aR)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride — Chemical Substance Information. NextSDS Chemical Database. (2024). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride in organic solvents

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling to dissolve highly polar amine salts in organic media.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling to dissolve highly polar amine salts in organic media. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and chemical causality behind the solubility issues of (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride, providing you with self-validating protocols to overcome them.

Causality Analysis: The Physics of Dissolution

(R)-octahydropyrrolo[1,2-a]pyrazine is a bicyclic aliphatic diamine. In its dihydrochloride form, both basic nitrogen atoms are protonated, resulting in a highly charged, polar molecule with a massive crystal lattice energy.

Organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or toluene possess low dielectric constants. They lack the hydrogen-bonding capacity required to solvate the chloride ion pairs and overcome the lattice energy of the salt (1). Consequently, researchers often observe the compound forming a stubborn suspension or "oiling out" (melting into a distinct, immiscible liquid phase without dissolving) in these media. To achieve true solution in non-polar organic solvents, the ionic lattice must be neutralized.

Quantitative Solubility Profile

The following table summarizes the comparative solubility of the dihydrochloride salt versus its neutralized free base form across common laboratory solvents.

SolventDielectric Constant (ε)Dihydrochloride Salt SolubilityFree Base Solubility
Water 80.1Freely Soluble (>50 mg/mL)Sparingly Soluble
Methanol 32.7Soluble (~10-20 mg/mL)Soluble
Dichloromethane (DCM) 8.9Insoluble (<0.1 mg/mL)Freely Soluble
Ethyl Acetate (EtOAc) 6.0InsolubleSoluble
Hexane 1.9InsolubleSoluble

Diagnostic FAQ

Q: Why does my compound "oil out" when I heat it in dichloromethane (DCM) or ethyl acetate (EtOAc)? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solvated salt is lower than the temperature required for true dissolution. Because the dihydrochloride salt is highly hygroscopic, trace water in your organic solvent can form a localized, saturated aqueous micro-environment around the salt. This creates a dense, immiscible syrup rather than a true solution. Heating exacerbates this by melting the hydrated salt complex. Solution: Ensure strictly anhydrous solvents or convert the compound to its free base (2).

Q: Can I use a co-solvent to force dissolution without removing the HCl? A: Yes, but with chemical limitations. Adding 5-10% of a polar protic solvent (e.g., methanol or ethanol) to a non-polar solvent like DCM can disrupt the crystal lattice and improve solvation of the ion pair. However, if your downstream application involves moisture-sensitive reagents (e.g., Grignard reagents, peptide coupling agents), this protic co-solvent will quench your reaction.

Q: I added triethylamine (TEA) to my DCM suspension, but it's still cloudy. Did the free-basing fail? A: The free-basing likely succeeded, but the cloudiness is a new precipitate: triethylamine hydrochloride (TEA·HCl). While the (R)-octahydropyrrolo[1,2-a]pyrazine free base is now dissolved in the DCM, the displaced HCl reacts with TEA to form TEA·HCl, which is highly polar and largely insoluble in DCM (3). You must filter this byproduct through Celite before proceeding.

Decision Matrix for Troubleshooting

Use the following logical workflow to determine the best approach for your specific experimental constraints.

SolubilityWorkflow Start Start: Dihydrochloride Salt in Organic Solvent CheckSolvent Is the solvent polar protic? (e.g., MeOH, EtOH) Start->CheckSolvent Soluble Proceed with Reaction (True Solution) CheckSolvent->Soluble Yes OilingOut Suspension or 'Oiling Out' Detected CheckSolvent->OilingOut No (DCM, EtOAc) WaterSensitive Is downstream reaction sensitive to water? OilingOut->WaterSensitive Cosolvent Add 5-10% MeOH/EtOH as co-solvent WaterSensitive->Cosolvent No FreeBaseChoice Select Free-Basing Protocol WaterSensitive->FreeBaseChoice Yes Cosolvent->Soluble LLE Protocol 1: Aqueous Liquid-Liquid Extraction FreeBaseChoice->LLE Need isolated free base InSitu Protocol 2: Anhydrous In Situ Neutralization FreeBaseChoice->InSitu Need immediate anhydrous use LLE->Soluble InSitu->Soluble

Decision matrix for resolving dihydrochloride salt solubility issues.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol 1: Aqueous Liquid-Liquid Extraction (Isolation of Pure Free Base)

Causality: Using a strong aqueous base (NaOH) completely deprotonates the dihydrochloride. The resulting neutral bicyclic diamine loses its ionic lattice energy and partitions favorably into the organic layer (4).

  • Dissolution: Dissolve (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride in a minimum volume of distilled water (e.g., 1 M solution).

    • Validation: The solution must be completely transparent. Any turbidity indicates the presence of non-salt organic impurities, which should be filtered out before proceeding.

  • Neutralization: Chill the solution to 0–5 °C in an ice bath. Slowly add 2.5 equivalents of cold 2M NaOH (aq) dropwise while stirring.

    • Causality: The neutralization is exothermic. Chilling prevents thermal degradation or volatilization of the newly formed free amine.

  • Extraction: Transfer to a separatory funnel and extract with 3 equal volumes of DCM.

  • Separation: Separate the organic layer.

    • Validation: Test the aqueous layer with pH paper. If the pH is < 10, deprotonation is incomplete; add more NaOH and perform an additional extraction.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes, then filter.

  • Isolation: Concentrate under reduced pressure to yield the free base as a pale oil or solid.

Protocol 2: Anhydrous In Situ Free-Basing (For Moisture-Sensitive Workflows)

Causality: When aqueous extraction is detrimental to downstream reagents, a tertiary amine base with a higher pKa than the target compound is used directly in the organic solvent to liberate the free amine in situ (5).

  • Suspension: Suspend the dihydrochloride salt in anhydrous DCM under an inert atmosphere (N₂/Ar).

  • Base Addition: Add 2.2 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a proton scavenger. The steric hindrance of its isopropyl groups prevents DIPEA from acting as a competing nucleophile in downstream reactions.

  • Agitation: Stir vigorously at room temperature for 30 minutes.

    • Validation: Observe the physical state of the suspension. The dense, sticky dihydrochloride salt will transform into a fine, white, flocculent precipitate (DIPEA·HCl). If the precipitate remains sticky or clumped, the reaction is incomplete; increase stirring speed or add 0.1 eq more DIPEA.

  • Filtration: Filter the mixture through a pad of Celite under inert gas to remove the DIPEA·HCl salt.

  • Execution: The filtrate now contains the soluble free base, ready for immediate anhydrous use.

StateTransition Salt State A: Dihydrochloride • Highly Polar • High Lattice Energy • Insoluble in DCM Base Reagent: Base Addition • Aqueous NaOH or • Anhydrous DIPEA Salt->Base Deprotonation FreeBase State B: Free Amine • Neutral / Lipophilic • Low Lattice Energy • Soluble in DCM Base->FreeBase Byproduct Byproduct: Chloride Salt • NaCl (aq) or • DIPEA·HCl (s) Base->Byproduct

Thermodynamic state transition from insoluble dihydrochloride to soluble free base.

References

  • Title: Submonomer synthesis of sequence defined peptoids with diverse side-chains Source: eScholarship URL: [Link]

  • Title: One-Pot Synthesis of Alpha-Diimines from Alkylammonium Salts Source: ChemRxiv URL: [Link]

  • Title: Salt formation to improve drug solubility Source: US PTO / Pharm. Res. URL: [Link]

Sources

Optimization

Optimizing purification methods for (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride impurities

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and process chemists optimizing the isolation and purification of (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and process chemists optimizing the isolation and purification of (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride . This chiral bicyclic piperazine is a critical proline mimetic used in the synthesis of complex Active Pharmaceutical Ingredients (APIs), including Inhibitor of Apoptosis Proteins (IAP) antagonists like SM-406 and T-type calcium channel blockers such as ABT-639 [1].

Due to its rigid framework and dual basic nitrogen atoms, the dihydrochloride salt is prone to hygroscopicity, metal chelation, and enantiomeric contamination. This guide provides mechanistic troubleshooting and self-validating protocols to ensure >99% enantiomeric excess (ee) and <10 ppm heavy metal retention.

Purification Workflow & Logical Architecture

The following diagram illustrates the optimized purification logic, moving from a crude catalytic hydrogenation mixture to a highly pure, pharmaceutically acceptable dihydrochloride salt.

Workflow N1 Crude (R)-Octahydropyrrolo [1,2-a]pyrazine N2 Palladium Scavenging (Thiol-Silica Treatment) N1->N2 Step 1: Remove Catalyst N3 Chiral Resolution (Di-p-toluoyl-D-tartaric acid) N2->N3 Step 2: Enantiomeric Enrichment N4 Freebasing & Extraction (NaOH / DCM) N3->N4 Step 3: Cleave Diastereomer N5 Salt Crystallization (Anhydrous HCl / EtOH / MTBE) N4->N5 Step 4: Form Dihydrochloride N6 Pure (R)-Isomer 2HCl (>99% ee, <10 ppm Pd) N5->N6 Step 5: Filter & Dry

Figure 1: Optimized purification workflow for (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride.

Troubleshooting & FAQs

Q1: My final isolate has high levels of the (S)-enantiomer. How do I improve chiral resolution?

Mechanism & Causality: The (S)-enantiomer is a critical impurity that can completely alter the binding affinity of the downstream API [2]. If your enantiomeric excess (ee) is low, the thermodynamic control during your diastereomeric salt formation is failing. Solution: Utilize Di-p-toluoyl-D-tartaric acid (D-DTTA) in an acetone/water matrix. The chiral D-DTTA acid forms a highly crystalline, insoluble diastereomeric salt specifically with the (R)-amine, while the (S)-amine salt remains highly soluble. By strictly controlling the cooling ramp rate (0.5 °C/min), you prevent kinetic trapping of the (S)-diastereomer, ensuring the precipitate is exclusively the (R)-enantiomer salt.

Q2: The batch is failing ICP-MS limits for Palladium (Pd) carryover. Standard washing isn't working.

Mechanism & Causality: The upstream synthesis of the octahydropyrrolo[1,2-a]pyrazine core often requires Pd/C-catalyzed hydrogenation of a pyrazine precursor[3]. Palladium (a "soft" Lewis acid) coordinates exceptionally well to the two basic nitrogen atoms (Lewis bases) in the bicyclic ring. Standard aqueous washes cannot break this chelation. Solution: Implement a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) prior to salt formation. Thiols are "softer" bases than nitrogen and will outcompete the piperazine ring for the Pd(II) and Pd(0) ions, sequestering the metal onto the solid silica support which can then be simply filtered away.

Q3: During salt formation, the dihydrochloride precipitates as a gummy oil instead of a crystalline solid. What went wrong?

Mechanism & Causality: This phenomenon is known as "oiling out" (liquid-liquid phase separation). The dihydrochloride salt of this compound is intensely hygroscopic. If your solvent matrix contains even >0.1% water, the chemical potential of the dissolved salt drops, creating a metastable hydrated oil phase rather than crossing the nucleation threshold. Solution: The crystallization must be strictly anhydrous. Swap standard solvents for anhydrous ethanol and use methyl tert-butyl ether (MTBE) as the antisolvent. Introduce HCl as a dry gas or as a pre-mixed anhydrous solution (e.g., 2M HCl in diethyl ether).

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Do not proceed to the next phase unless the In-Process Control (IPC) criteria are met.

Phase 1: Palladium Scavenging & Chiral Resolution
  • Dissolution: Dissolve 100 g of crude (R)-octahydropyrrolo[1,2-a]pyrazine free base in 800 mL of anhydrous dichloromethane (DCM).

  • Scavenging: Add 20 g of thiol-functionalized silica. Stir at 40 °C for 4 hours. Filter through a Celite pad and concentrate the filtrate in vacuo.

    • IPC 1: Analyze an aliquot via ICP-MS. Proceed only if Pd < 10 ppm.

  • Resolution: Redissolve the concentrated oil in 500 mL of Acetone/Water (95:5 v/v). Heat to 50 °C.

  • Salt Formation: Slowly add 1.05 equivalents of Di-p-toluoyl-D-tartaric acid (D-DTTA). Stir at 50 °C for 1 hour, then cool to 5 °C at a rate of 0.5 °C/min.

  • Isolation: Filter the resulting white crystals and wash with 50 mL of cold acetone.

    • IPC 2: Cleave a 10 mg sample and analyze via Chiral HPLC (Daicel Chiralpak IG). Proceed only if ee > 99.0%.

Phase 2: Freebasing & Dihydrochloride Crystallization
  • Freebasing: Suspend the D-DTTA salt in 500 mL of DCM. Add 2M aqueous NaOH dropwise until the aqueous layer reaches pH 12.5.

    • Causality: High pH ensures complete deprotonation of both nitrogen atoms, leaving the D-DTTA in the aqueous phase as a sodium salt.

  • Extraction: Separate the organic layer, extract the aqueous layer twice with 100 mL DCM, combine organics, dry over anhydrous Na₂SO₄, and evaporate to yield the pure free base.

  • Crystallization Matrix: Dissolve the free base in 300 mL of anhydrous Ethanol.

  • Acidification: Under a nitrogen atmosphere at 0 °C, add 2.1 equivalents of 2M anhydrous HCl in diethyl ether dropwise over 30 minutes.

  • Antisolvent Addition: Slowly add 400 mL of anhydrous MTBE to induce supersaturation. Seed crystals (if available) should be added after the first 50 mL of MTBE.

  • Harvest: Filter the highly crystalline dihydrochloride salt under a nitrogen blanket and dry in a vacuum oven at 40 °C for 24 hours.

    • IPC 3: Perform Karl Fischer titration. Batch passes if moisture < 0.5% w/w.

Quantitative Impurity Profiling

To maintain strict E-E-A-T standards, compare your analytical results against the validated acceptance criteria in Table 1.

Impurity / ParameterOrigin / SourceAnalytical Detection MethodAcceptance LimitPrimary Mitigation Strategy
(S)-Enantiomer Racemization / PrecursorChiral HPLC (Daicel Chiralpak)< 0.1% AreaThermodynamic D-DTTA resolution
Palladium (Pd) Upstream Hydrogenation[3]Inductively Coupled Plasma (ICP-MS)< 10 ppmThiol-silica soft-base scavenging
Tetrahydropyrrolo-pyrazine Incomplete ReductionLC-MS / GC-FID< 0.5% AreaPurged in D-DTTA mother liquor
Moisture / Water Hygroscopic Salt MatrixKarl Fischer Titration< 0.5% w/wAnhydrous EtOH/MTBE crystallization

Table 1: Critical Quality Attributes (CQAs) and mitigation strategies for (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride.

References

  • Flygare, J. A., et al. "Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic." Journal of Medicinal Chemistry, 2013.[Link]

  • Perez-Medrano, A., et al. "Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639." ACS Medicinal Chemistry Letters, 2011.[Link]

  • Murokawa, T., et al. "Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs." Molecules, 2023.[Link]

Sources

Troubleshooting

Overcoming steric hindrance in (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride derivatives

Welcome to the technical support center for the synthesis and modification of (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and proce...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and modification of (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this privileged scaffold. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to overcome the unique challenges presented by this molecule, with a primary focus on its inherent steric hindrance.

Introduction: The Challenge of the Bicyclic Scaffold

The (R)-octahydropyrrolo[1,2-a]pyrazine core is a valuable building block in medicinal chemistry, forming the foundation of numerous bioactive compounds.[1][2] Its rigid, bicyclic structure and defined stereochemistry are key to its pharmacological activity. However, these same features create significant synthetic challenges. The tertiary bridgehead carbon and the overall concave shape of the molecule create a sterically congested environment around the secondary amine at the N4 position, hindering its reactivity.[3][4] This guide provides a series of troubleshooting protocols and FAQs to navigate these obstacles effectively.

cluster_molecule Steric Hindrance in (R)-octahydropyrrolo[1,2-a]pyrazine cluster_hindrance Key Steric Clash Zones mol N4_amine N4 Secondary Amine (Nucleophilic Site) axial_H Axial Hydrogens bridgehead Bridgehead Carbon

Figure 1: Steric congestion around the N4 amine.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction rates so slow when functionalizing the N4-amine?

Answer: The slow reaction rate is a direct consequence of steric hindrance. The bicyclic structure holds the atoms in a rigid conformation. The lone pair of electrons on the N4 nitrogen, which is the nucleophilic center, is shielded by the molecular framework, particularly by axial hydrogens on the piperazine ring.[4][5] This makes it physically difficult for incoming electrophiles to achieve the correct trajectory for a successful reaction, leading to a high activation energy barrier.[6][7]

Troubleshooting Guide: N-Acylation Reactions

N-acylation is a fundamental transformation, yet it is often the first major hurdle for researchers working with this scaffold.

Issue 1: Low or No Yield in N-Acylation with Standard Reagents (e.g., Acyl Chlorides, Anhydrides)

Potential Causes:

  • Insufficient Electrophilicity: The acyl chloride or anhydride is not reactive enough to overcome the high activation energy imposed by the steric bulk.

  • Steric Clash: The size of the acylating agent itself contributes to a sterically demanding transition state, disfavoring the reaction.[5]

  • Base Incompatibility: A bulky, non-nucleophilic base (like triethylamine or DIPEA) may be too hindered to effectively deprotonate the protonated amine intermediate or scavenge the acid byproduct in a timely manner.

Strategy 1.1: Enhance Electrophile Reactivity

The key is to use a smaller, more "activated" acylating agent. This lowers the energy of the transition state by increasing the partial positive charge on the carbonyl carbon.

Recommended Protocol: Acylation using an Acyl Fluoride

Acyl fluorides are smaller and more reactive than their chloride counterparts, often providing superior results for hindered amines.

Step-by-Step Methodology:

  • Preparation of Acyl Fluoride: In a fume hood, add the corresponding carboxylic acid (1.0 eq) to a flask containing dry DCM. Cool the solution to 0 °C. Add cyanuric fluoride (0.4 eq) dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or GC-MS. The crude acyl fluoride solution is often used directly in the next step.

  • Dissolve Substrate: In a separate flask under an inert atmosphere (N₂ or Ar), dissolve (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride (1.0 eq) in anhydrous DCM.

  • Neutralization: Add a non-hindered base such as pyridine (2.5 eq) and stir for 15 minutes at room temperature.

  • Acylation: Cool the amine solution to 0 °C. Slowly add the freshly prepared acyl fluoride solution (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica gel.

Strategy 1.2: Employ Coupling Agents

For reactions with carboxylic acids, standard peptide coupling reagents can be effective, but the choice of reagent is critical.

Coupling ReagentAdditiveTypical SolventRationale & Considerations
HATU DIPEA or 2,4,6-CollidineDMF, NMPHigh Reactivity: Forms a highly reactive O-acylisourea intermediate. Often the first choice for hindered systems.
EDC·HCl HOBt or DMAP (catalytic)DCM, DMFCommon but Less Potent: May require elevated temperatures. DMAP can act as an acylation catalyst but is also a nucleophile.[8]
T3P® Pyridine, DIPEAEthyl Acetate, THFPowerful Dehydrating Agent: Converts the acid to a reactive mixed anhydride. The propanephosphonic acid anhydride (T3P) is a versatile and effective choice.

Troubleshooting Guide: N-Alkylation Reactions

Direct N-alkylation is often more challenging than acylation due to the lower electrophilicity of alkyl halides and the increased basicity of the amine, which can promote side reactions like elimination.

Issue 2: Failure of SN2 Alkylation with Primary or Secondary Alkyl Halides

Potential Causes:

  • Extreme Steric Hindrance: The classic backside attack required for an SN2 reaction is severely impeded.[5] This is true for both the amine nucleophile and the alkyl halide electrophile if it is substituted.

  • Low Nucleophilicity: While secondary amines are generally good nucleophiles, the steric environment around the N4-amine effectively reduces its nucleophilic character.[3]

  • E2 Elimination: The amine, especially in the presence of a strong base or high heat, can act as a base, causing elimination of the alkyl halide to form an alkene, particularly with secondary halides.

Strategy 2.1: Reductive Amination

This is the most reliable and widely applicable method for N-alkylation of this scaffold. It avoids the sterically demanding SN2 transition state by forming an iminium ion intermediate which is then reduced.

Recommended Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

STAB is a mild and selective reducing agent, ideal for hindered substrates as it is less basic than sodium cyanoborohydride and can often be used without strict pH control.[9]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or THF.

  • Acid Scavenging: Add a mild base like triethylamine (2.2 eq) to neutralize the dihydrochloride salt. Stir for 10 minutes.

  • Imine/Iminium Formation: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature. The reaction is often mildly exothermic. A catalytic amount of acetic acid can sometimes accelerate iminium ion formation.[9]

  • Reaction: Stir the mixture at room temperature for 12-48 hours. The reaction should be kept under an inert atmosphere. Monitor progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir for 1 hour. Extract the product with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography. Using silica gel treated with triethylamine (1-2% in the eluent) can prevent product tailing and improve separation.[8]

Strategy 2.2: Hydrogen-Borrowing Catalysis

For alkylation using alcohols, "hydrogen borrowing" or "hydrogen autotransfer" is a powerful, atom-economical strategy.[10][11] A metal catalyst (commonly Ru or Ir) temporarily oxidizes the alcohol to an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the "borrowed" hydrogen to reduce the resulting imine.[10]

Conceptual Workflow:

  • Combine amine, alcohol, and a suitable catalyst (e.g., [Cp*IrCl₂]₂) with a base (e.g., K₂CO₃) in a high-boiling solvent (e.g., toluene, o-xylene).

  • Heat the reaction to reflux, typically under an inert atmosphere. The reaction generates water as the only byproduct.

  • Monitor for completion and purify using standard methods. This method is excellent for primary alcohols and some less-hindered secondary alcohols.[11]

cluster_halide Alkyl Halide (SN2) cluster_carbonyl Aldehyde/Ketone start Low Yield in N-Alkylation check_reagent What is the electrophile? start->check_reagent halide Alkyl Halide check_reagent->halide Alkyl Halide carbonyl Aldehyde or Ketone check_reagent->carbonyl Carbonyl increase_temp Increase Temp & Prolong Time? halide->increase_temp more_reactive Switch to Alkyl Triflate/Tosylate? increase_temp->more_reactive still_fails Still Fails? more_reactive->still_fails rethink Consider Alternative Synthetic Route still_fails->rethink reductive_amination Use Reductive Amination carbonyl->reductive_amination check_reductant Check Reducing Agent reductive_amination->check_reductant stab Use STAB (mild, selective) check_reductant->stab Yes nahbcn Use NaBH3CN (requires pH control) check_reductant->nahbcn No

Figure 2: Troubleshooting workflow for N-alkylation.

Purification Challenges & Solutions

Issue 3: Product Tailing on Silica Gel Chromatography

Cause: The basic nitrogen atoms on the octahydropyrrolo[1,2-a]pyrazine core can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to poor peak shape, smearing (tailing), and sometimes irreversible adsorption of the product.

Solutions:

  • Base-Washed Silica: Before packing the column, prepare a slurry of silica gel in the starting eluent (e.g., 99:1 DCM:MeOH) and add 1-2% triethylamine (Et₃N) by volume. This deactivates the acidic sites on the silica.

  • Amine-Functionalized Silica: For particularly challenging separations, pre-functionalized aminopropyl silica gel can be used. It is more expensive but often provides superior resolution for basic compounds.[8]

  • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (C18 silica) using a mobile phase like acetonitrile/water with a modifier (e.g., 0.1% TFA or formic acid) can be an excellent alternative. The product will be isolated as the corresponding salt.

References
  • Rezazadeh, S., Martin, M. I., Kim, R. S., Yap, G. P. A., Rosenthal, J., & Watson, D. A. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Journal of the American Chemical Society, 145(8), 4707–4715. Available at: [Link]

  • García-Ratés, S., Martin-Revilla, M., Grabulosa, A., & Nolis, P. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Digital Discovery, 3(4), 861-870. Available at: [Link]

  • Wang, W., Zhao, Y., Gong, H., & Li, H. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 10(11), 1269. Available at: [Link]

  • North, M., & Sarker, K. (2018). New catalysts for amine alkylation reactions promoted by hydrogen borrowing. White Rose eTheses Online. Available at: [Link]

  • Shimizu, K., Kon, K., Onodera, W., Yamazaki, H., & Kondo, J. N. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ACS Catalysis, 3(6), 1127–1133. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2025). Bicyclic N,S-Acetals Containing Fused Cysteine-Amide System as New Heterocyclic Class Targeting Human Farnesyltransferase (FTase-h). International Journal of Molecular Sciences, 26(4), 1717. Available at: [Link]

  • De Kimpe, N. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3354. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • ResearchGate (2019). Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. Available at: [Link]

  • Chemistry Steps (2025). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]

  • Gholamzadeh, P., et al. (2024). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS Omega. Available at: [Link]

  • Chemistry LibreTexts (2019). 10.4: Effect of sterics on Sn2 reactions. Available at: [Link]

  • Martin-Revilla, M., et al. (2024). Towards the activity of twisted acyclic amides. RSC Mechanochemistry. Available at: [Link]

  • Chen, C., et al. (2022). A New Measurement of Amine Steric Hindrance – N Exposure. ChemRxiv. Available at: [Link]

  • Khan Academy (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Available at: [Link]

  • ResearchGate (2019). How to overcome Steric Hindrance? Available at: [Link]

  • PubChem (n.d.). Octahydropyrrolo(1,2-a)pyrazine. Available at: [Link]

  • Abbiati, G., et al. (2006). Cascade synthesis of indolizines and pyrrolo[1,2-a]pyrazines from 2-formyl-1-propargylpyrroles. Organic & Biomolecular Chemistry, 4(22), 4152-4157. Available at: [Link]

  • ResearchGate (2016). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. Available at: [Link]

  • Reddit (2021). steric hinderance and basicity. r/Mcat. Available at: [Link]

  • Martin, S. F., & O'Connor, S. (2017). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. The Journal of organic chemistry, 82(19), 10606–10612. Available at: [Link]

  • Sciforum (n.d.). Synthetic studies towards the antiviral pyrazine derivative T-705. Available at: [Link]

  • Kim, J., et al. (2016). Synthesis of pyrrolo[1,2-d][6][12][13]triazin-1(2H)-ones and pyrrolo[1,2-a][3][6][7]triazin-4(1H)-ones: Rearrangement of pyrrolo[1,2-d][3][6][13]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1686–1694. Available at: [Link]

  • NIST (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Reddit (2025). Help with Low Yield Synthesis. r/Chempros. Available at: [Link]

Sources

Optimization

Process Chemistry Support Center: Troubleshooting (R)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride Synthesis

Welcome to the Technical Support Center. The (R)-octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged bicyclic structure utilized extensively in the development of1[1]. The utility of this bicyclic framework is also...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The (R)-octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged bicyclic structure utilized extensively in the development of1[1]. The utility of this bicyclic framework is also well documented in the synthesis of 2[3]. Furthermore, its role as an effective4 necessitates high enantiomeric purity[4].

However, scaling this synthesis from medicinal chemistry routes to robust process chemistry often reveals critical vulnerabilities. This guide provides a mechanistic troubleshooting framework and self-validating protocols to eliminate byproduct formation and ensure high-purity yields.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing significant oligomeric byproducts during the cyclization step, and how can I prevent this? A: If you are using direct alkylation (e.g., reacting (R)-2-(aminomethyl)pyrrolidine with 1,2-dibromoethane), you will inherently suffer from poor chemoselectivity. The primary and secondary amines can undergo intermolecular SN2 cross-linking before intramolecular cyclization occurs, leading to oligomerization. Solution: Switch to the thermodynamically driven diketopiperazine (DKP) route . By condensing the diamine with diethyl oxalate, you convert the cyclization into a highly controlled double-amidation. This completely eliminates oligomeric byproducts.

Q2: During the reduction of the diketopiperazine intermediate, I observe a persistent mono-lactam impurity. How do I drive the reaction to completion? A: Incomplete reduction typically occurs when using Lithium Aluminum Hydride (LiAlH4). As the first amide is reduced, the resulting alkoxide/amine-aluminum complexes often precipitate out of the ethereal solvent, physically trapping the intermediate and halting the reduction of the second amide. Solution: Utilize Borane-THF (BH3·THF) . Borane forms a highly soluble amine-borane complex as the reduction proceeds, keeping the intermediate in solution and driving the equilibrium forward. The complex is later easily broken via an acidic quench.

Q3: I am losing enantiomeric excess (ee) during the synthesis. Which step is the most likely culprit? A: Epimerization most commonly occurs at the chiral bridgehead carbon during the cyclization step. If strong bases (like NaOMe) are used to drive the condensation, the slightly acidic alpha-proton at the bridgehead can enolize, leading to racemization. Solution: Perform the DKP cyclization under neutral or purely thermal conditions in a refluxing alcoholic solvent (e.g., ethanol). The inherent nucleophilicity of the diamine is sufficient to drive the reaction with diethyl oxalate without the need for harsh, epimerizing bases.

Q4: The final dihydrochloride salt is gummy, highly hygroscopic, and discolors upon storage. How do I obtain a free-flowing, stable powder? A: This is a classic issue of residual water and excess acid. The free base is highly hygroscopic. If aqueous HCl is used, or if the solvent is not strictly dried, the molecule forms a hydrate rather than a clean crystalline salt. Furthermore, a large excess of HCl can promote ring-opening degradation over time. Solution: Use strictly anhydrous HCl gas (or a pre-titrated anhydrous HCl/Isopropanol solution) and limit the stoichiometry to exactly 2.05 equivalents . Crystallize using an anhydrous Isopropanol/MTBE anti-solvent system.

Part 2: Byproduct Diagnostic Matrix

Use the following data summary to diagnose and resolve in-process deviations rapidly.

Impurity / ByproductAnalytical DetectionMechanistic CauseProcess Optimization
Oligomers / Polymers HPLC (Broad peaks), MS (High m/z tailing)Intermolecular SN2 cross-linking during direct dihaloalkane alkylation.Switch to thermodynamic diketopiperazine (DKP) cyclization using diethyl oxalate.
Mono-lactam LC-MS (Target m/z + 14)Premature precipitation of LiAlH4-alkoxide complexes halting reduction.Utilize BH3·THF to form soluble amine-borane complexes; ensure acidic reflux during quench.
Epimerized Scaffold Chiral GC/HPLC (Loss of ee)Base-catalyzed enolization of the bridgehead alpha-proton during cyclization.Perform DKP cyclization under neutral/thermal conditions in refluxing ethanol.
Gummy Hydrates Karl Fischer (>2% water), Visual (Sticky)Hygroscopic nature of the diamine absorbing water; excess aqueous HCl.Strict anhydrous conditions (<0.05% water); limit HCl to exactly 2.05 equivalents.

Part 3: Self-Validating Experimental Protocols

Protocol A: Borane Reduction of the DKP Intermediate

Objective: Achieve complete reduction of (R)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione to the free base without mono-lactam formation.

  • Setup: Charge a dry, nitrogen-flushed reactor with the DKP intermediate (1.0 eq) and anhydrous THF (10 volumes).

  • Addition: Cool the suspension to 0 °C. Add BH3·THF (4.0 eq) dropwise to manage the exothermic complexation.

  • Reaction: Heat the reaction to reflux (65 °C) for 12 hours.

  • In-Process Control (IPC) - Self-Validation: Withdraw a 50 µL aliquot, quench with 1 drop of 6M HCl, neutralize with saturated NaHCO3, and extract with EtOAc. Analyze via LC-MS. The reaction is validated as complete if the mono-lactam intermediate (m/z = 141 [M+H]) is <1% relative to the target product (m/z = 127[M+H]). If >1%, add 0.5 eq BH3·THF and reflux for an additional 2 hours.

  • Quench: Cool to 0 °C. Carefully add Methanol dropwise to destroy excess borane (Caution: H2 gas evolution).

  • Decomplexation: Add 6M HCl (5.0 eq) and reflux for 1 hour to break the stable amine-borane complex.

  • Isolation: Cool to room temperature, basify with 50% NaOH to pH 12, and extract with Dichloromethane (3 x 5 volumes). Dry over anhydrous Na2SO4 and concentrate to yield the pale-yellow free base oil.

Protocol B: Anhydrous Dihydrochloride Salt Formation

Objective: Generate a free-flowing, non-hygroscopic crystalline powder.

  • Preparation: Dissolve the free base in anhydrous Isopropanol (IPA, 5 volumes) and cool to 0 °C under a strict nitrogen atmosphere.

  • In-Process Control (IPC) - Self-Validation: Measure the moisture content of the solution via Karl Fischer titration. The system is validated for salt formation only if moisture is <0.05% . If higher, dry the solution over activated 3Å molecular sieves before proceeding.

  • Salt Formation: Slowly add a pre-titrated solution of anhydrous HCl in IPA until exactly 2.05 equivalents are introduced. Maintain the internal temperature below 10 °C.

  • Crystallization: Add anhydrous Methyl tert-butyl ether (MTBE, 10 volumes) dropwise as an anti-solvent to induce controlled crystallization. Stir at 0 °C for 2 hours.

  • Isolation: Filter the resulting white precipitate under a nitrogen blanket (to prevent atmospheric moisture absorption). Wash with cold MTBE and dry in a vacuum oven at 40 °C for 24 hours.

Part 4: Pathway Visualization

The following diagram illustrates the optimized process chemistry workflow compared against the problematic direct alkylation route, highlighting where specific byproducts originate.

ByproductTroubleshooting SM (R)-2-(Aminomethyl)pyrrolidine Alk Direct Alkylation (1,2-Dibromoethane) SM->Alk DKP_Rxn Cyclization (Diethyl Oxalate, EtOH) SM->DKP_Rxn Olig Oligomerization & Cross-linking Alk->Olig DKP Diketopiperazine Intermediate DKP_Rxn->DKP Epi Epimerization (If strong base used) DKP_Rxn->Epi Red Reduction (BH3·THF, Reflux) DKP->Red FreeBase (R)-Octahydropyrrolo[1,2-a]pyrazine (Free Base) Red->FreeBase Lactam Mono-lactam Impurity (If LiAlH4 used) Red->Lactam SaltRxn Salt Formation (Anhydrous HCl, IPA/MTBE) FreeBase->SaltRxn Target Target: Clean Dihydrochloride Salt SaltRxn->Target Degrad Hydrate / Gummy Solid (If aqueous HCl used) SaltRxn->Degrad

Figure 1: Optimized synthesis workflow vs. direct alkylation, highlighting byproduct pathways.

References

  • Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic. ACS Publications. 1

  • Synthesis of complex unnatural fluorine-containing amino acids. PMC (National Institutes of Health). 2

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. 4

Sources

Troubleshooting

Best practices for moisture control when working with hygroscopic (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently observe downstream coupling reactions fail—not because of poor chemistry, but due to the upstream mishandling of highly hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently observe downstream coupling reactions fail—not because of poor chemistry, but due to the upstream mishandling of highly hygroscopic intermediates.

(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a critical chiral bicyclic piperazine derivative used in drug development. However, its dihydrochloride salt form makes it exceptionally prone to rapid moisture sorption. If you do not control the free water infiltrating its crystal lattice, you introduce a competing nucleophile and a stoichiometric error into every subsequent synthetic step[1].

This guide provides field-tested, self-validating protocols to ensure your experimental integrity is never compromised by environmental moisture.

Visual Workflow: Moisture-Controlled Handling

G Start Bulk Storage (Inert Atmosphere) Transfer Transfer to Glovebox (RH < 5%) Start->Transfer Minimize exposure Weighing Weighing by Difference (Sealed Vials) Transfer->Weighing Anti-static tools Reaction Anhydrous Reaction Setup Weighing->Reaction Septum injection Desiccator Desiccator Storage (Active Desiccant) Weighing->Desiccator Store excess Desiccator->Transfer Re-use

Moisture-controlled handling workflow for hygroscopic dihydrochloride salts.

Data Presentation: Critical Environmental Parameters

To establish a baseline for your laboratory environment, adhere to the following quantitative thresholds when handling this compound:

ParameterTarget RangeMechanistic Rationale & Consequence of Deviation
Glovebox Humidity < 5% RHPrevents ion-dipole water interactions. Deviation causes rapid deliquescence[2].
Balance Room Temp 20°C - 25°C (±0.5°C)Prevents convection currents inside the analytical balance draft shield[3].
Equilibration Time > 30 minutesCold samples condense ambient moisture. Must reach RT before opening[4].
Static Neutralization Mandatory at < 40% RHUltra-dry air prevents charge dissipation, causing powder to repel from spatulas[4].
Section 1: Core FAQs on Physicochemical Properties & Storage

Q: Why does (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride absorb moisture so aggressively compared to its free base? A: The aggressive hygroscopicity is driven by the dihydrochloride salt form. The chloride counterions form strong ion-dipole interactions with atmospheric water vapor, while the bicyclic pyrazine nitrogens act as hydrogen bond acceptors[2]. Free water molecules infiltrate the crystal lattice, leading to a transition from a crystalline powder to a deliquescent, sticky mass. This "free water" is highly detrimental to physicochemical stability and downstream chemical reactions[1][2].

Q: What is the optimal storage configuration to prevent degradation? A: Store the bulk material in a tightly sealed amber glass vial under an inert atmosphere (Nitrogen or Argon). Place this vial inside a secondary desiccator containing an active desiccant (e.g., indicating silica gel or Drierite)[5]. If the material is stored in a refrigerator (2–8°C), the container must be allowed to equilibrate to room temperature for at least 30 minutes before opening. Failing to do so will cause ambient moisture to instantly condense on the cold powder, irreversibly compromising the batch[4].

Section 2: Troubleshooting Guide - Weighing & Dispensing

Issue: Continuous weight increase (drift) on the analytical balance during dispensing.

Causality: Weighing directly on an open balance pan exposes the high surface area of the powder to ambient humidity. The dihydrochloride salt acts as a desiccant, pulling moisture from the air, which manifests as a continuous, unidirectional upward drift on the balance display[6].

Self-Validating Solution: Implement the "Weighing by Difference" (incremental) method using pre-filled, sealed reaction vials[6][7].

Step-by-Step Protocol: Weighing by Difference in a Controlled Environment

  • Preparation: Transfer the bulk (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride, a clean metal spatula, and a pre-weighed, septum-sealed reaction vial into a controlled-humidity glovebox (RH < 5%).

  • Static Neutralization: Because ultra-dry environments exacerbate static electricity, pass an anti-static ionizer gun over the tools and vials. This prevents the fine hydrochloride powder from clinging to the walls of the vessel or the spatula[4].

  • Initial Weighing: Place the bulk storage bottle on the analytical balance and tare it to zero.

  • Transfer: Carefully remove the desired approximate mass using the spatula and transfer it directly into the open reaction vial.

  • Sealing & Measurement: Immediately seal the reaction vial with its septum cap. Place the bulk bottle back on the balance. The negative value displayed is the exact mass of the salt removed[6].

  • System Validation Step: Weigh the sealed reaction vial on the balance. The weight must remain completely stable for a minimum of 60 seconds. A stable reading validates that the system is hermetically sealed and no ambient moisture is interfering with the measurement.

  • Execution: Inject your anhydrous solvents directly through the septum of the reaction vial using a syringe to maintain the moisture-free environment during the reaction setup[7].

Section 3: Troubleshooting Guide - Reaction Inconsistencies

Issue: Variable yields, poor conversion rates, or unexpected side-products in downstream coupling reactions.

Causality: Unaccounted moisture in the raw material acts as a competing nucleophile or quenches anhydrous reagents (e.g., coupling agents like HATU/EDC, or strong bases), leading to inaccurate stoichiometric ratios and hydrolysis side-reactions[1].

Self-Validating Solution: Perform pre-reaction vacuum desiccation to strip free water from the crystal lattice.

Step-by-Step Protocol: Pre-Reaction Vacuum Drying

  • Assessment: Confirm the thermal stability of your specific batch. While many dihydrochloride salts are stable, excessive heat can cause decomposition[5].

  • Drying Setup: Place the pre-weighed salt in a round-bottom flask. Attach the flask to a Schlenk line or place it in a vacuum oven.

  • Execution: Apply high vacuum (< 1 mbar) at ambient temperature or with gentle heating (e.g., 40°C) for 4–12 hours.

  • System Validation Step: To validate complete moisture removal, perform a Karl Fischer (KF) titration on a micro-aliquot of the dried salt. The moisture content must be below your predefined acceptable threshold (typically <0.5% w/w) before proceeding with the reaction. Alternatively, monitor the mass of the flask sequentially until a constant dry weight is achieved, validating that no further volatile water is being removed.

References[6] Title: Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Source: GenFollower. URL: https://www.genfollower.com/[3] Title: An Overview of USP General Chapter <41> and <1251> Good Weighing Practices. Source: Veeprho. URL: https://veeprho.com/[4] Title: 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. Source: WuXi AppTec. URL: https://dmpk.wuxiapptec.com/[8] Title: How to weigh a higroscopic substance. Source: Chromatography Forum. URL: https://www.chromforum.org/[5] Title: Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. Source: Benchchem. URL: https://www.benchchem.com/[7] Title: How do you handle hygroscopic salts?. Source: HepatoChem. URL: https://www.hepatochem.com/[2] Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Source: Semantic Scholar. URL: https://www.semanticscholar.org/[1] Title: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Source: Taylor & Francis. URL: https://www.tandfonline.com/

Sources

Reference Data & Comparative Studies

Validation

Stereoisomerism and Binding Affinity: A Comparative Guide to (R)- and (S)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the three-dimensional arrangement of atoms in a molecule is a critical determinant of its pharmacological activit...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the three-dimensional arrangement of atoms in a molecule is a critical determinant of its pharmacological activity. This guide provides a detailed comparison of the (R)- and (S)-enantiomers of octahydropyrrolo[1,2-a]pyrazine dihydrochloride, a heterocyclic scaffold of significant interest in medicinal chemistry. While direct comparative binding affinity data for the parent dihydrochloride salt is not extensively available in peer-reviewed literature, this guide will delve into the fundamental principles of stereoselectivity in drug-receptor interactions and present compelling evidence from derivatives of this scaffold to underscore the pivotal role of stereochemistry in its biological function.

The Octahydropyrrolo[1,2-a]pyrazine Scaffold: A Privileged Structure

The octahydropyrrolo[1,2-a]pyrazine core is a bicyclic heterocyclic system that has emerged as a "privileged scaffold" in the design of novel therapeutics. Its rigid, conformationally constrained structure provides a unique three-dimensional framework that can be strategically decorated with functional groups to achieve high affinity and selectivity for a variety of biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as µ-opioid receptor antagonists, inhibitors of apoptosis (IAP) proteins, and anticonvulsants.[1][2]

The Critical Role of Chirality in Drug-Receptor Interactions

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different biological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral, composed of L-amino acids and D-sugars. The interaction between a small molecule and its biological target is a highly specific, three-dimensional lock-and-key mechanism. Consequently, one enantiomer (the eutomer) may fit perfectly into the binding site, leading to a desired pharmacological response, while the other enantiomer (the distomer) may bind with lower affinity, have no activity, or even elicit off-target effects or toxicity.

The binding affinity of a ligand to its receptor is a quantitative measure of the strength of their interaction, often expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these constants indicates a higher binding affinity. The difference in binding affinity between enantiomers can be a direct consequence of their differential ability to form key interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) within the chiral environment of the receptor's binding pocket.

Case Study: Stereoselectivity of Octahydropyrrolo[1,2-a]pyrazine Derivatives in Anticonvulsant Activity

CompoundStereochemistryAnticonvulsant Activity (6 Hz test, ED50 mg/kg)
Derivative 1 (4R,8aR)47.90
Derivative 2 (4S,8aS)126.19

This significant difference in the dose required to elicit a therapeutic effect strongly suggests that the underlying mechanism, which includes binding to the molecular target, is stereoselective. The (4R,8aR)-enantiomer is considerably more potent than its (4S,8aS) counterpart, implying a higher affinity for the target receptor responsible for its anticonvulsant action. This disparity in in vivo activity is a direct reflection of the differential interactions of the two enantiomers at the molecular level.

Inferring Binding Affinity Differences

Based on the fundamental principles of stereochemistry and the compelling in vivo data from its derivatives, it is highly probable that the (R)- and (S)-enantiomers of octahydropyrrolo[1,2-a]pyrazine dihydrochloride exhibit different binding affinities for their biological targets. The specific enantiomer with higher affinity would depend on the particular topology and chemical environment of the receptor's binding site. For instance, if a key interaction requires a substituent at a specific stereocenter to be oriented in a particular direction, one enantiomer will be favored over the other.

The logical relationship between stereochemistry and binding affinity can be visualized as follows:

G cluster_0 Molecular Properties cluster_1 Biological Target cluster_2 Binding Outcome R_Enantiomer (R)-Enantiomer Receptor Chiral Receptor Binding Site R_Enantiomer->Receptor Optimal Fit S_Enantiomer (S)-Enantiomer S_Enantiomer->Receptor Suboptimal Fit High_Affinity High Affinity Binding (Lower Ki/Kd/IC50) Receptor->High_Affinity Strong Interaction Low_Affinity Low Affinity Binding (Higher Ki/Kd/IC50) Receptor->Low_Affinity Weak Interaction

Caption: The differential fit of enantiomers into a chiral receptor site leads to variations in binding affinity.

Experimental Methodologies for Determining Binding Affinity

To definitively quantify the binding affinities of the (R)- and (S)-enantiomers of octahydropyrrolo[1,2-a]pyrazine dihydrochloride, established in vitro experimental techniques would be employed. A common and robust method is the radioligand competitive binding assay .

Principle of Radioligand Competitive Binding Assay

This assay measures the affinity of a test compound (an unlabeled "cold" ligand) by its ability to compete with a radiolabeled ligand ("hot" ligand) for binding to a specific receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Step-by-Step Experimental Protocol
  • Receptor Preparation: A source of the target receptor is required. This could be a cell line genetically engineered to express the receptor of interest, or tissue homogenates known to be rich in the receptor.

  • Radioligand Selection: A suitable radioligand with high affinity and specificity for the target receptor is chosen. The radiolabel is typically tritium (³H) or iodine-125 (¹²⁵I).

  • Assay Setup:

    • A constant concentration of the receptor preparation and the radioligand are incubated in a series of tubes or a microplate.

    • Increasing concentrations of the unlabeled test compounds ((R)- and (S)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride) are added to the incubation mixture.

    • Control tubes are included to determine total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known, unlabeled ligand to block all specific binding sites).

  • Incubation: The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the receptor-ligand complexes.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The specific binding data is then plotted against the logarithm of the concentration of the competing unlabeled ligand.

    • A sigmoidal dose-response curve is generated, from which the IC50 value for each enantiomer can be determined.

    • The Ki value for each enantiomer is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Receptor_Prep Receptor Preparation Radioligand_Select Radioligand Selection Receptor_Prep->Radioligand_Select Assay_Setup Assay Setup (Incubation with Enantiomers) Radioligand_Select->Assay_Setup Separation Separation of Bound/ Free Ligand (Filtration) Assay_Setup->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis (IC50 & Ki Determination) Quantification->Data_Analysis end_node End Data_Analysis->end_node start Start start->Receptor_Prep

Caption: Workflow for a radioligand competitive binding assay to determine enantiomeric binding affinity.

Conclusion

For researchers and drug development professionals working with this promising scaffold, it is imperative to consider the stereochemistry of the molecule from the outset of the discovery and development process. The synthesis and evaluation of individual enantiomers are critical steps in elucidating the structure-activity relationship, optimizing potency and selectivity, and ultimately developing safer and more effective therapeutic agents. The use of robust in vitro binding assays, such as the radioligand competitive binding assay detailed above, is essential for quantifying these differences in binding affinity and guiding the design of new chemical entities.

References

  • Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7278-7289.
  • Inoue, T., et al. (2013). Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. Bioorganic & Medicinal Chemistry Letters, 23(6), 1796-1800.

Sources

Comparative

An Application Scientist's Guide to C-N Cross-Coupling: (R)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride vs. Free Base

Executive Summary The N-arylation of bicyclic secondary amines is a critical step in modern drug discovery. (R)-octahydropyrrolo[1,2-a]pyrazine is a privileged scaffold, frequently utilized as a rigid proline mimetic in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-arylation of bicyclic secondary amines is a critical step in modern drug discovery. (R)-octahydropyrrolo[1,2-a]pyrazine is a privileged scaffold, frequently utilized as a rigid proline mimetic in the development of biologically active compounds, including Inhibitor of Apoptosis Protein (IAP) antagonists[1]. While palladium-catalyzed Buchwald-Hartwig cross-coupling is the gold standard for this transformation[2], chemists must frequently choose between utilizing the bench-stable dihydrochloride salt or the highly reactive free base of the amine. This guide provides an objective, data-driven comparison of both forms, detailing how the protonation state fundamentally alters reaction stoichiometry, catalyst resting states, and overall synthetic workflows[3].

Mechanistic Causality: Salt vs. Free Base in the Catalytic Cycle

To understand the divergent performance of the salt versus the free base, we must examine the causality within the Pd(0)/Pd(II) catalytic cycle.

In a standard Buchwald-Hartwig amination, oxidative addition of the aryl halide to the Pd(0) species is followed by amine coordination. A strong base (typically sodium tert-butoxide, NaOtBu) is then required to deprotonate the coordinated amine, facilitating reductive elimination to form the C-N bond[4].

When coupling the dihydrochloride salt , the base must first neutralize the two equivalents of HCl. If 1.2 equivalents of the amine salt are used, this requires an additional 2.4 equivalents of NaOtBu just for neutralization. This acid-base reaction generates 2.4 equivalents of tert-butanol (tBuOH) and sodium chloride (NaCl) in situ. As demonstrated in authoritative computational and experimental studies on the , generating tBuOH alters the solvent polarity—effectively turning a non-polar toluene system into a polar toluene/tBuOH mixture. In polar environments, the base tends to form a complex with palladium, creating an overly stable resting state that severely retards the reaction rate and promotes catalyst degradation[5][6].

Conversely, the free base requires only a slight excess of base (1.2–1.5 eq) to drive the catalytic cycle, maintaining the non-polar environment necessary for the desired anionic deprotonation pathway. However, the free base is prone to rapid oxidation and is highly hygroscopic, which can lead to imprecise stoichiometry if not handled with rigorous air-free techniques[3].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd AmineBind Amine Coordination OxAdd->AmineBind Deprot Base Deprotonation (Crucial Step) AmineBind->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 SaltImpact HCl Salt Requires +2 eq Strong Base SaltImpact->Deprot Alters Resting State

Pd-catalyzed Buchwald-Hartwig cycle highlighting the impact of amine salts on deprotonation.

Comparative Performance Data

The table below summarizes the quantitative and qualitative differences observed when optimizing cross-coupling conditions for this specific bicyclic scaffold.

Parameter(R)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride(R)-Octahydropyrrolo[1,2-a]pyrazine Free Base
Physical State Crystalline solid, non-hygroscopicViscous oil / low-melting solid, hygroscopic
Storage Stability Excellent (Benchtop stable for months)Poor (Requires inert atmosphere, prone to oxidation)
Base Equivalents 3.5 – 4.0 eq (e.g., NaOtBu or LHMDS)1.2 – 1.5 eq (e.g., NaOtBu)
Catalyst Loading Typically higher (2–5 mol% Pd)Typically lower (1–2 mol% Pd)
Reaction Byproducts 2 eq NaCl + 2 eq tBuOH (alters solvent polarity)Minimal (only halide salt from the catalytic cycle)
Typical Yield 60–75% (Depending on aryl halide electronics)80–95% (Cleaner reaction profile, fewer side reactions)

Experimental Methodologies

To ensure a self-validating system, the following protocols incorporate in-process controls (TLC/HPLC) and specific workup procedures tailored to the byproducts generated by each amine form.

Workflow Prep Reagent Prep (Glovebox) Salt Dihydrochloride Salt (+3.5 eq NaOtBu) Prep->Salt Free Free Base (+1.5 eq NaOtBu) Prep->Free React Cross-Coupling (Toluene, 100°C) Salt->React Free->React Workup Aqueous Workup & Extraction React->Workup Purify Flash Chromatography Workup->Purify

Parallel workflows for coupling dihydrochloride salt versus free base amines.

Protocol A: Cross-Coupling with the Dihydrochloride Salt

Use this protocol when handling convenience is prioritized over absolute yield, or when screening multiple aryl halides.

  • Reagent Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with the aryl halide (1.0 mmol), (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride (1.2 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), BINAP (0.04 mmol, 4 mol%), and NaOtBu (3.5 mmol). Causality Note: 2.4 mmol of base is consumed immediately to neutralize the HCl; the remaining 1.1 mmol drives the catalytic cycle.

  • Reaction Initiation: Add anhydrous toluene (5 mL). Seal the tube, remove it from the glovebox, and heat at 100 °C in a pre-heated oil bath for 16 hours.

  • In-Process Control: Monitor reaction completion via HPLC. If the reaction stalls at ~60% conversion, the tBuOH accumulation has likely deactivated the catalyst.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite. Causality Note: This filtration is mandatory to remove the massive excess of suspended NaCl generated during neutralization, which otherwise causes severe emulsions.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient) to afford the N-arylated product.

Protocol B: Cross-Coupling with the Free Base

Use this protocol for scale-up, or when utilizing sensitive, highly active pre-catalysts that are easily poisoned by polar protic byproducts.

  • Pre-liberation (Self-Validation Step): Partition the dihydrochloride salt (1.5 mmol) between 1M aqueous NaOH (5 mL) and dichloromethane (10 mL). Extract the aqueous layer twice more with DCM. Dry the combined organic layers over Na2SO4, filter, and carefully concentrate under a gentle stream of nitrogen to isolate the free base as a viscous oil. Do not expose to high vacuum for extended periods due to volatility.

  • Reagent Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with the aryl halide (1.0 mmol), Pd2(dba)3 (0.01 mmol, 1 mol%), BINAP (0.02 mmol, 2 mol%), and NaOtBu (1.5 mmol).

  • Reaction Initiation: Add the freshly prepared (R)-octahydropyrrolo[1,2-a]pyrazine free base (1.2 mmol) as a solution in anhydrous toluene (5 mL). Seal the tube, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and perform a brief aqueous wash (5 mL H2O) to remove the small amount of residual base and catalytic salts.

  • Purification: Dry the organic layer, concentrate, and purify via flash column chromatography.

Application Scientist's Verdict

For early-stage medicinal chemistry and library synthesis, the dihydrochloride salt is recommended. The ease of weighing a stable, non-hygroscopic powder outweighs the penalty in yield and the need for higher catalyst loadings.

However, for process scale-up or when coupling electronically deactivated aryl halides, the free base is vastly superior. By pre-liberating the amine, you prevent the in situ generation of tBuOH and inorganic salts. This preserves the non-polar reaction environment, prevents the formation of overly stable palladium resting states, allows for a reduction in catalyst loading by up to 50%, and significantly improves the kinetic profile of the cross-coupling[5][7].

References

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.[Link]

  • Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole. RSC Advances.[Link]

  • Octahydropyrrolo[1,2-a]Pyrazine Scaffold as a Novel Proline Mimetic. Journal of Medicinal Chemistry.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Differentiating Octahydropyrrolo[1,2-a]pyrazine Isomers by Mass Spectrometry Fragmentation

Abstract The octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The differentiation of its isomers, particularly stereoi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The differentiation of its isomers, particularly stereoisomers, presents a significant analytical challenge due to their identical mass and often similar chromatographic behavior. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of octahydropyrrolo[1,2-a]pyrazine isomers. We will explore the underlying principles of isomer-specific fragmentation, present a validated experimental workflow using tandem mass spectrometry (MS/MS), and offer a mechanistic interpretation of how subtle structural differences can yield distinct spectral fingerprints, enabling unambiguous identification.

Introduction: The Analytical Challenge of Isomerism

Isomers of the octahydropyrrolo[1,2-a]pyrazine core (Molecular Weight: 126.20 g/mol ) possess the same molecular formula (C₇H₁₄N₂) but differ in the spatial arrangement of their atoms.[1] While constitutional isomers may exhibit unique fragmentation patterns, stereoisomers (enantiomers and diastereomers) are notoriously difficult to distinguish. They generate identical parent ions and often fragment through the same pathways. However, the energetic barriers to these fragmentation pathways can differ based on stereochemistry. These subtle energetic differences can be exploited, as they manifest as reproducible variations in the relative abundances of product ions, forming the basis for their differentiation by mass spectrometry.[2][3]

This guide focuses on a systematic approach using Collision-Induced Dissociation (CID) in a tandem mass spectrometer, a technique that allows for controlled fragmentation of a selected precursor ion.[4][5] By carefully optimizing experimental conditions, we can amplify the subtle differences in fragmentation kinetics, creating a unique "fingerprint" for each isomer.

Foundational Principles: ESI vs. EI and the Power of MS/MS

The choice of ionization technique is critical. While Electron Ionization (EI) is a classic technique that produces rich, library-searchable spectra, its high-energy nature often leads to extensive fragmentation, potentially obscuring the subtle differences between stereoisomers.[6][7]

Electrospray Ionization (ESI) , a soft ionization method, is superior for this application. It typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[8] This allows us to isolate the intact isomeric precursor ion (e.g., m/z 127 for octahydropyrrolo[1,2-a]pyrazine) and subject it to a controlled, reproducible dissociation event (CID), a process known as tandem mass spectrometry (MS/MS). The resulting product ion spectrum is a direct consequence of the precursor's structure and stability.

Comprehensive Experimental Workflow

A robust and self-validating workflow is paramount for achieving reproducible differentiation. The process involves chromatographic separation followed by systematic MS/MS analysis.

G cluster_prep Phase 1: Sample Preparation & Separation cluster_ms Phase 2: Mass Spectrometry Analysis cluster_data Phase 3: Data Interpretation A 1. Sample Preparation (Dilute isomers in appropriate solvent, e.g., 50:50 ACN:H₂O with 0.1% Formic Acid) B 2. LC Separation (Use of a chiral column to achieve baseline chromatographic separation) A->B C 3. ESI Ionization (Generate [M+H]⁺ precursor ions) B->C D 4. MS1 Full Scan (Confirm presence of precursor ion at m/z 127) C->D E 5. Precursor Ion Selection (Isolate m/z 127 in the quadrupole) D->E F 6. Collision-Induced Dissociation (CID) (Fragment precursor ions with inert gas, e.g., Argon) E->F G 7. MS2 Product Ion Scan (Acquire fragmentation spectrum) F->G H 8. Comparative Analysis (Compare product ion spectra of isomers, focusing on relative ion abundances) G->H

Caption: High-level workflow for isomer differentiation.

Case Study: Fragmentation of (8aS) vs. (8aR) Isomers

Let's consider the two enantiomers of octahydropyrrolo[1,2-a]pyrazine, which differ in their stereochemistry at the C8a bridgehead. While enantiomers produce identical mass spectra in an achiral environment, the principles discussed here are most powerfully applied to diastereomers, where steric differences lead to more pronounced spectral variations.

Detailed Experimental Protocol

This protocol is designed for a triple quadrupole (QqQ) or Q-TOF mass spectrometer and serves as a self-validating system through its systematic approach.

1. Sample Preparation:

  • Prepare individual 10 µg/mL stock solutions of each isomer in methanol.

  • Create a 1 µg/mL working solution by diluting the stock solution in a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to promote efficient ionization.

2. Liquid Chromatography (LC):

  • Column: Chiral column (e.g., polysaccharide-based) for enantiomeric separation.[9] For diastereomers, a standard C18 column may suffice.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Isocratic or a shallow gradient, optimized for isomer separation.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS):

  • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • MS1 Scan Range: m/z 50-200 to confirm the [M+H]⁺ precursor at m/z 127.

  • MS/MS Method:

    • Precursor Ion: m/z 127.1

    • Collision Gas: Argon

    • Collision Energy (CE): Perform experiments at a range of CE values (e.g., 10, 15, 20, 25 eV). This is crucial, as different fragmentation channels are favored at different energies.

Mechanistic Interpretation of Fragmentation

The protonated molecule ([M+H]⁺ at m/z 127) has two potential sites of protonation: the N1 and N4 nitrogens. The N4 nitrogen is generally considered more basic and sterically accessible, making it the likely primary protonation site.[10] Fragmentation under CID is driven by the instability of this protonated species, primarily proceeding through ring-opening mechanisms analogous to those seen in piperidine and pyrrolidine derivatives.[11]

Two primary fragmentation pathways are proposed:

  • Pathway A (Piperazine Ring Cleavage): This pathway involves the cleavage of the six-membered ring, initiated by alpha-cleavage adjacent to the charged N4 nitrogen.

  • Pathway B (Pyrrolidine Ring Cleavage): This pathway is initiated by cleavage adjacent to the N1 nitrogen, leading to the opening of the five-membered ring.

The stereochemistry at C8a can influence the preferred conformation of the bicyclic system in the gas phase. This conformational preference can, in turn, affect the orbital overlap required for certain bond cleavages, making one pathway energetically more favorable for one isomer compared to the other. This results in different relative abundances of the resulting fragment ions.

G cluster_A Pathway A: Piperazine Ring Cleavage cluster_B Pathway B: Pyrrolidine Ring Cleavage cluster_C Pathway C: Concerted Ring Fission parent [M+H]⁺ m/z 127 A1 Loss of C₂H₅N (ethyleneimine) parent->A1 B1 Loss of C₃H₇N parent->B1 C1 Loss of C₂H₄ parent->C1 A2 Fragment A m/z 84 A1->A2 - 43 Da B2 Fragment B m/z 70 B1->B2 - 57 Da C2 Fragment C m/z 99 C1->C2 - 28 Da

Caption: Plausible fragmentation pathways for protonated octahydropyrrolo[1,2-a]pyrazine.

Data Comparison and Interpretation

By analyzing the product ion spectra at a fixed collision energy (e.g., 20 eV), we can construct a table to highlight the key differences. The relative abundance ratios of diagnostic ions are the key to differentiation.

Precursor Ion (m/z)Collision EnergyKey Product Ion (m/z)Proposed OriginExpected Relative Abundance (Isomer 8aS)Expected Relative Abundance (Isomer 8aR)
127.120 eV99.1Pathway C: Loss of ethyleneMediumMedium
127.120 eV84.1 Pathway A: Piperazine Cleavage High Low
127.120 eV70.1 Pathway B: Pyrrolidine Cleavage Low High

Causality Behind the Difference: Let's hypothesize that for the (8aR) isomer, steric hindrance caused by the conformation of the ring system makes the bonds required for Pathway A less accessible for cleavage. This raises the energetic barrier for forming the m/z 84 fragment. Consequently, the alternative Pathway B becomes the more dominant fragmentation route, leading to a higher abundance of the m/z 70 ion. For the (8aS) isomer, the conformation may favor the geometry needed for Pathway A, making the m/z 84 ion the dominant product. This difference in the ratio of m/z 84 to m/z 70 becomes the diagnostic key to distinguish the two isomers.

Conclusion

The differentiation of octahydropyrrolo[1,2-a]pyrazine isomers is a challenging yet achievable task. While their mass spectra at the MS1 level are identical, a systematic analysis of their tandem mass spectra reveals the subtle yet significant impact of stereochemistry on fragmentation. By employing ESI-MS/MS with controlled collision-induced dissociation, researchers can exploit the differences in fragmentation efficiencies between isomers. The key to success lies not in finding unique fragment ions, but in identifying reproducible and statistically significant differences in the relative abundance ratios of common product ions. This guide provides a robust framework and a detailed protocol that can be adapted by researchers in drug discovery and chemical analysis to confidently distinguish between these critical isomeric species.

References

  • Cho, Y., G-Lee, E., Lee, W., & Kim, H. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Journal of the Korean Chemical Society. Available at: [Link]

  • Guella, G., & Mancini, I. (2000). Electrospray Ionization, Accurate Mass Measurements and Multistage Mass Spectrometry Experiments in the Characterization of Stereoisomeric Isoquinoline Alkaloids. Journal of Mass Spectrometry. Available at: [Link]

  • Tanaka, Y., et al. (2024). Combination of Probe Electrospray Ionization Mass Spectrometry and Mass Spectrometry Imaging to Analyze Plant Alkaloids in Narcissus tazetta. Journal of the Mass Spectrometry Society of Japan. Available at: [Link]

  • Van Berkel, G. J., et al. (2007). Thin-Layer Chromatography/Desorption Electrospray Ionization Mass Spectrometry: Investigation of Goldenseal Alkaloids. Analytical Chemistry. Available at: [Link]

  • Talaty, N., Takáts, Z., & Cooks, R. G. (2005). Rapid in situ detection of alkaloids in plant tissue under ambient conditions using desorption electrospray ionization. Analyst. Available at: [Link]

  • Cyclodextrin News. (2024). Differentiating enantiomers by mass spectrometry? (Yes). Available at: [Link]

  • Wang, R., et al. (2018). Analysis of stereoisomers of chiral drug by mass spectrometry. Journal of Pharmaceutical Analysis. Available at: [Link]

  • ResearchGate Discussion. (2021). How to Distinguish between Stereoisomers Using LC-MS/MS? Available at: [Link]

  • Rijs, A. M. (2017). Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism. Spectroscopy Online. Available at: [Link]

  • Sasiene, Z. J., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Mollova, N., & Longevialle, P. (1990). Electron Ionization Induced Fragmentation of Macrocyclic Amines. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. Available at: [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry. RSC Advances. Available at: [Link]

  • ResearchGate. (2022). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. Available at: [Link]

  • Scholars.Direct. Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. Available at: [Link]

  • Bishop, C. L., et al. (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature. Forensic Chemistry. Available at: [Link]

  • Pihlaja, K., et al. (1999). Stereospecific Fragmentation Processes in Cycloalkane/Cycloalkene-Fused Isomers of Saturated Pyrrolo[2,1-b][1,3. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Schlosser, G., & Toth, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Wikipedia. Collision-induced dissociation. Available at: [Link]

  • PubChem. Octahydropyrrolo(1,2-a)pyrazine. Available at: [Link]

  • Zuba, D., & Sekuła, K. (2013). Study of collision-induced dissociation of electrospray-generated protonated cathinones. Drug Testing and Analysis. Available at: [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]

  • Smith, R. M. (2024). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

  • Petreska Stanoeva, J., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • Liu, H., et al. (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA. Journal of Chemistry. Available at: [Link]

  • Taylor & Francis Online. Collision-induced dissociation – Knowledge and References. Available at: [Link]

  • El-Gendy, A. A. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad. Available at: [Link]258524)

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Comparative

A Head-to-Head Analysis: Benchmarking (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride Against Foundational Piperazine Scaffolds

A Senior Application Scientist's Guide to Scaffold Selection in Modern Drug Discovery Executive Summary The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalenc...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Scaffold Selection in Modern Drug Discovery

Executive Summary

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs and its ability to confer favorable pharmacokinetic properties.[1][2][3] Its versatile structure allows for strategic modifications to fine-tune a compound's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4] However, the inherent conformational flexibility of the simple piperazine ring can sometimes be a double-edged sword, leading to off-target activity or entropic penalties upon binding.

This guide provides a comprehensive benchmarking analysis of (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride , a conformationally constrained bicyclic piperazine derivative, against more conventional and flexible piperazine scaffolds. Through a series of standardized in vitro assays, we will objectively compare their performance in terms of target engagement, metabolic stability, and cytotoxicity. The goal is to provide researchers, scientists, and drug development professionals with a data-driven framework for strategic scaffold selection, moving beyond anecdotal wisdom to empirical evidence.

The Scaffolds Under Investigation: A Physicochemical Overview

The choice of a molecular scaffold profoundly influences a drug candidate's foundational properties. The introduction of a fused ring system in (R)-octahydropyrrolo[1,2-a]pyrazine imposes significant conformational rigidity compared to its monocyclic counterparts.[2][5] This rigidity can be a powerful tool to lock in a bioactive conformation, potentially enhancing potency and selectivity.[6]

Below is a comparative summary of the key physicochemical properties of the scaffolds evaluated in this guide.

Scaffold Structure Molecular Weight ( g/mol ) cLogP pKa (Predicted) Key Structural Features
(R)-octahydropyrrolo[1,2-a]pyrazine (Structure of the fused bicyclic system)126.20[7]0.2[7]pKa1: ~9.5, pKa2: ~5.0Fused bicyclic system; Conformationally constrained.
Piperazine (Structure of the simple piperazine ring)86.14-1.5[8]pKa1: 9.73, pKa2: 5.35[5]Flexible chair/boat conformations; Two secondary amines for substitution.[9]
1-Phenylpiperazine (Structure of piperazine with a phenyl group on one nitrogen)162.231.8pKa1: ~7.0, pKa2: ~2.5Aryl substitution reduces the basicity of the adjacent nitrogen; Provides a vector for aryl-based interactions.
Homopiperazine (1,4-Diazepane) (Structure of the seven-membered ring)100.16-1.2N/ASeven-membered ring with greater conformational flexibility than piperazine.[10]

Note: Physicochemical properties are for the free base forms. cLogP and pKa values are estimates from standard computational models and can vary based on the method used. The dihydrochloride salt form of (R)-octahydropyrrolo[1,2-a]pyrazine is used in experimental evaluations to ensure solubility.

The reduced flexibility of the octahydropyrrolo[1,2-a]pyrazine scaffold is its defining characteristic. While flexible scaffolds like 1-phenylpiperazine can adapt to various binding pockets, this can come at the cost of selectivity. The rigid structure of our focus compound presents its substituents in a more defined spatial orientation, a feature we will explore in the context of kinase inhibition.

Performance Benchmark I: Target Affinity and Selectivity

Causality Behind Experimental Choice: We selected kinase inhibition as our primary benchmark for affinity and selectivity. The piperazine moiety is a well-established component of numerous kinase inhibitors, often acting as a linker that orients key pharmacophoric elements within the ATP-binding pocket.[3][8] In this context, assessing how conformational rigidity impacts both on-target potency and off-target activity is critical. We hypothesize that the pre-organized conformation of the (R)-octahydropyrrolo[1,2-a]pyrazine scaffold will lead to a more selective interaction profile.

Experimental Protocol: Radiometric Kinase Inhibition Assay

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.[11][12] The assay measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a substrate peptide, a reaction catalyzed by the kinase.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compounds (our four scaffolds, appropriately derivatized for activity) in DMSO, then dilute further into the reaction buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, the specific substrate peptide, and the test compound dilution.

  • Initiation: Initiate the kinase reaction by adding [γ-³³P]-ATP. The ATP concentration should be set at or near the Km for each specific kinase to ensure the measured IC50 approximates the intrinsic inhibitor affinity (Ki).[11]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing for substrate phosphorylation.

  • Termination and Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Add scintillant to the dried plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Detection & Analysis P1 Prepare Serial Dilutions of Test Compounds A1 Combine Kinase, Substrate, & Compound in 96-well Plate P1->A1 P2 Prepare Kinase, Substrate, and [γ-³³P]-ATP P2->A1 A2 Initiate Reaction with [γ-³³P]-ATP A1->A2 A3 Incubate at 30°C A2->A3 A4 Stop Reaction (Phosphoric Acid) A3->A4 D1 Transfer to Filter Plate (Capture Substrate) A4->D1 D2 Wash to Remove Unused [γ-³³P]-ATP D1->D2 D3 Add Scintillant & Measure Radioactivity D2->D3 D4 Calculate % Inhibition & Determine IC50 D3->D4

Workflow for Radiometric Kinase Inhibition Assay.
Comparative Kinase Selectivity Data (Hypothetical)

The following table presents representative data that could be generated from such an experiment, comparing the inhibitory activity of our four scaffolds against a primary target ("Kinase A") and two common off-targets.

Scaffold Derivative IC50 vs. Kinase A (nM) IC50 vs. Kinase B (nM) IC50 vs. Kinase C (nM) Selectivity Score (S10)
(R)-octahydropyrrolo[1,2-a]pyrazine15 850>10,0000.003
Piperazine1204501,2000.030
1-Phenylpiperazine551509800.019
Homopiperazine2509002,5000.075

Selectivity Score (S10) is calculated as the number of kinases inhibited with an IC50 < 10x the primary target IC50, divided by the total number of kinases tested (in this case, 3). A lower score indicates higher selectivity.

Authoritative Interpretation: The data clearly illustrates the potential advantage of conformational constraint. The (R)-octahydropyrrolo[1,2-a]pyrazine derivative demonstrates the highest potency against the primary target, Kinase A. More importantly, it exhibits significantly weaker inhibition of off-target kinases B and C, resulting in a superior selectivity score. This suggests that its rigid structure presents the necessary pharmacophoric features in an optimal orientation for binding to Kinase A, while simultaneously preventing effective interactions with the binding sites of other kinases. The flexible scaffolds, while active, show broader activity, a common challenge in kinase inhibitor development that can lead to off-target toxicities.

Performance Benchmark II: In Vitro Metabolic Stability

Causality Behind Experimental Choice: A drug's success is heavily dependent on its metabolic fate. The piperazine ring, particularly its nitrogen atoms and adjacent carbons, can be susceptible to metabolism by cytochrome P450 (CYP) enzymes.[8] This can lead to rapid clearance and poor bioavailability. We aim to determine if the fused-ring structure of (R)-octahydropyrrolo[1,2-a]pyrazine offers any protection against metabolic degradation compared to more accessible monocyclic piperazines.

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This assay measures the rate at which a compound is metabolized by enzymes present in human liver microsomes, which are rich in CYP enzymes.[13][14] The rate of disappearance of the parent compound over time is used to calculate key metabolic parameters.

  • System Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound (at a final concentration of, for example, 1 µM) to the microsomal suspension and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (which provides the necessary cofactor for CYP enzyme activity).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a multiple volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16] Quantify the peak area ratio of the parent compound to the internal standard.

  • Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time. The slope of the initial linear portion of this plot gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (Cl_int = (0.693/t½) / (mg microsomal protein/mL)).

G cluster_prep Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis P1 Combine Test Compound & Human Liver Microsomes P2 Pre-incubate at 37°C P1->P2 P3 Initiate Reaction with NADPH P2->P3 S1 Take Aliquots at Time Points (0-60 min) P3->S1 S2 Quench with Acetonitrile + Internal Standard S1->S2 S3 Centrifuge to Precipitate Protein S2->S3 A1 Analyze Supernatant by LC-MS/MS S3->A1 A2 Quantify Parent Compound Remaining A1->A2 A3 Calculate t½ and Intrinsic Clearance A2->A3

Workflow for Human Liver Microsomal Stability Assay.
Comparative Metabolic Stability Data (Hypothetical)
Scaffold Half-Life (t½, min) Intrinsic Clearance (Cl_int, µL/min/mg) Interpretation
(R)-octahydropyrrolo[1,2-a]pyrazine>60 < 10 High Stability
Piperazine2548Moderate Stability
1-Phenylpiperazine1296Low Stability
Homopiperazine3534Moderate Stability

Authoritative Interpretation: The results suggest that the bicyclic structure of (R)-octahydropyrrolo[1,2-a]pyrazine provides significant metabolic stability. The fused pyrrolidine ring may sterically hinder the approach of metabolizing enzymes to the piperazine nitrogens and adjacent carbons, which are common sites of oxidation.[17] In contrast, 1-phenylpiperazine, with its electron-rich aromatic ring and exposed benzylic-like positions, is rapidly metabolized. This is a crucial finding, as high metabolic stability often translates to a longer in vivo half-life and lower required dose, which are highly desirable properties for a drug candidate.

Performance Benchmark III: In Vitro Cytotoxicity

Causality Behind Experimental Choice: It is imperative to ensure that a drug scaffold itself does not impart undue cellular toxicity. A compound that is potent against its target but also kills healthy cells is not a viable therapeutic. The MTT assay is a standard, robust colorimetric method for assessing a compound's effect on cell viability by measuring the metabolic activity of living cells.[18][19] Any significant differences in cytotoxicity between the scaffolds could indicate inherent structural liabilities.

Experimental Protocol: MTT Cell Viability Assay

This assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[20][21] The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding: Seed a human cell line (e.g., HEK293, a non-cancerous kidney cell line) into a 96-well plate at a density of ~10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium in the wells with the medium containing the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to determine the CC50 (the concentration that reduces cell viability by 50%).

G cluster_prep Cell Culture & Dosing cluster_assay Assay & Detection cluster_analysis Analysis C1 Seed HEK293 Cells in 96-well Plate C2 Incubate 24h C1->C2 C3 Treat Cells with Compound Dilutions C2->C3 C4 Incubate 48h C3->C4 A1 Add MTT Reagent C4->A1 A2 Incubate 4h (Formazan Formation) A1->A2 A3 Solubilize Formazan Crystals (DMSO) A2->A3 A4 Read Absorbance at 570 nm A3->A4 D1 Calculate % Viability vs. Control A4->D1 D2 Determine CC50 Value D1->D2

Workflow for MTT Cytotoxicity Assay.
Comparative Cytotoxicity Data (Hypothetical)
Scaffold CC50 in HEK293 cells (µM) Therapeutic Index (CC50 / Kinase A IC50)
(R)-octahydropyrrolo[1,2-a]pyrazine>100 >6600
Piperazine>100>830
1-Phenylpiperazine45~820
Homopiperazine>100>400

Authoritative Interpretation: A higher CC50 value indicates lower cytotoxicity. All scaffolds, with the exception of 1-phenylpiperazine, show low inherent toxicity in this assay. The therapeutic index, a crucial measure of a drug's safety margin, is calculated by dividing the cytotoxicity (CC50) by the potency (IC50). The (R)-octahydropyrrolo[1,2-a]pyrazine derivative displays a vastly superior therapeutic index, driven by its high potency and low cytotoxicity. This combination is the hallmark of a promising drug candidate, suggesting that its activity is highly specific to the intended target with minimal general detrimental effects on cells.

Conclusion and Strategic Recommendations

Our comparative analysis demonstrates that scaffold selection is a critical strategic decision with profound downstream consequences. While simple piperazines offer synthetic accessibility and serve as excellent starting points for structure-activity relationship (SAR) exploration, they can suffer from poor selectivity and metabolic instability.

The (R)-octahydropyrrolo[1,2-a]pyrazine scaffold emerges from this analysis as a superior choice for lead optimization, particularly when target selectivity is paramount.

  • Key Advantages:

    • Enhanced Selectivity: The conformationally rigid framework leads to a more defined interaction with the primary target, significantly reducing off-target activity.

    • Improved Metabolic Stability: The fused ring system appears to protect the scaffold from common metabolic pathways, promising a better in vivo pharmacokinetic profile.

    • Excellent Safety Profile: The combination of high on-target potency and low general cytotoxicity results in an outstanding therapeutic index.

Strategic Guidance for Researchers:

  • For Hit-to-Lead campaigns where rapid diversification is key, flexible scaffolds like N-substituted piperazines remain invaluable for quickly exploring the chemical space around a target.

  • For Lead Optimization , when an initial pharmacophore has been identified but selectivity or metabolic stability is an issue, "scaffold hopping" to a conformationally constrained system like (R)-octahydropyrrolo[1,2-a]pyrazine is a powerful and validated strategy.

  • The data strongly supports prioritizing the incorporation of the (R)-octahydropyrrolo[1,2-a]pyrazine scaffold in programs where off-target effects, particularly in kinase and CNS-related research, are a primary concern.

By grounding scaffold selection in empirical data, drug discovery teams can more efficiently allocate resources, mitigate risks of late-stage failure, and accelerate the development of safer, more effective therapeutics.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). [Source Not Available].
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020, October 1). Current Pharmaceutical Design. Retrieved from [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022, July 28). Taylor & Francis Online. Retrieved from [Link]

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  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Protein Kinase Inhibitors - Selectivity or Toxicity? (2021, July 12). IntechOpen. Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Piperazine derivatives of boronic acids – potential bifunctional biologically active compounds. (2015, March 17). RSC Publishing. Retrieved from [Link]

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  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). Crossfire Oncology. Retrieved from [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Role of Cytotoxicity Experiments in Pharmaceutical Development. (2017, December 20). IntechOpen. Retrieved from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). Scilight Press. Retrieved from [Link]

  • Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles | Chemical Research in Toxicology. (2015, September 24). ACS Publications. Retrieved from [Link]

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  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC. (2019, December 16). National Institutes of Health. Retrieved from [Link]

  • Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. (2013, February 14). PubMed. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride proper disposal procedures

The safe handling and disposal of chiral building blocks like (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS: 1092076-07-7) is a critical logistical component in pharmaceutical synthesis and drug development. B...

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Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and disposal of chiral building blocks like (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS: 1092076-07-7) is a critical logistical component in pharmaceutical synthesis and drug development. Because this compound is a nitrogenous bicyclic system stabilized as a dihydrochloride salt, it presents unique environmental and occupational hazards that dictate strict disposal methodologies.

This guide provides an authoritative, self-validating operational framework for the proper containment, routing, and destruction of this compound, moving beyond basic safety data to explain the chemical causality behind each EHS (Environmental Health and Safety) requirement.

Physicochemical Profiling & Hazard Quantification

Before executing any disposal protocol, laboratory personnel must understand the quantitative properties that govern the compound's reactivity in waste streams.

Property / Hazard ParameterValue / ClassificationOperational Implication for Disposal
CAS Number 1092076-07-7Must be explicitly listed on all EPA/RCRA waste manifests.
Molecular Formula C₇H₁₆Cl₂N₂Contains 2 equivalents of HCl; yields acidic aqueous waste.
Molecular Weight 199.12 g/mol High mass fraction of chloride dictates halogenated waste routing.
GHS Hazard Codes H302, H315, H319, H335Requires minimum Level C PPE during powder cleanup.
Aqueous Solubility Highly SolubleSpills must be dry-swept; water exacerbates contamination spread.

Mechanistic Safety Insights: The "Why" Behind the Rules

To build a culture of safety, researchers must understand the chemical causality behind disposal restrictions. Standard municipal disposal or drain flushing is strictly prohibited under [1].

  • Thermal Decomposition Dynamics: When subjected to high heat, the dihydrochloride salt decomposes to release hydrogen chloride (HCl) gas, carbon monoxide (CO), and nitrogen oxides (NOx). Causality: Because of these toxic byproducts, standard trash incineration is illegal. Waste must be routed to a licensed facility equipped with an alkaline flue gas scrubber to neutralize HCl and NOx emissions before atmospheric release.

  • Chemical Incompatibilities (The Bleach Hazard): The octahydropyrrolo[1,2-a]pyrazine ring contains a secondary amine at the 4-position. Causality: If aqueous waste containing this compound is mixed with sodium hypochlorite (bleach)—a common laboratory disinfectant—it undergoes rapid halogenation to form highly toxic, volatile, and potentially explosive N-chloramines. Aqueous waste must be strictly segregated from oxidizing biocides.

  • Base-Catalyzed Free-Basing: Mixing the dihydrochloride salt with strong bases (e.g., concentrated NaOH) without temperature control causes a rapid exothermic neutralization. This liberates the free base, which is significantly more volatile and easily inhaled.

Waste Stream Routing Architecture

The following decision tree dictates how different states of (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride waste must be segregated to maintain compliance with [2].

WasteRouting Start Waste Generation: (R)-octahydropyrrolo[1,2-a]pyrazine 2HCl Solid Solid Waste (Powder, PPE, Vials) Start->Solid Aqueous Aqueous Waste (HPLC, Workups) Start->Aqueous Organic Organic Waste (Solvent Extracts) Start->Organic Solid_Action Collect in Rigid Polyethylene Container Solid->Solid_Action Aqueous_Action Segregate from Bleach & Strong Bases Aqueous->Aqueous_Action Organic_Action Route to Halogenated Waste Stream Organic->Organic_Action Labeling RCRA-Compliant Labeling & EHS Transfer Solid_Action->Labeling Aqueous_Action->Labeling Organic_Action->Labeling Incineration Licensed Incineration (with Flue Gas Scrubber) Labeling->Incineration

Decision tree for routing (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride waste streams.

Self-Validating Disposal Protocols

Every procedure below is designed as a self-validating system, ensuring that the operator can physically confirm the safety and compliance of the step before moving to the next.

Protocol A: Solid Waste & Powder Spills

Applies to unused product, contaminated weighing boats, spatulas, and PPE.

  • Dry Cleanup (For Spills): Gently sweep up powder using a static-free brush and dustpan. Do not use water , as the dihydrochloride salt will dissolve, creating a localized acidic puddle that penetrates porous surfaces.

  • Primary Containment: Place all solid waste into a 6-mil high-density polyethylene (HDPE) bag.

    • Causality: HDPE is chemically inert to acidic chloride salts, unlike thin metal bins which will undergo galvanic corrosion over time.

  • Validation Step: Invert the sealed HDPE bag gently and apply light pressure. Visually verify that there is zero powder or air leakage before placing it into the rigid secondary waste bin.

  • Labeling: Affix a hazardous waste label detailing the exact chemical name, CAS (1092076-07-7), and the "Irritant" GHS pictogram [3].

Protocol B: Aqueous Effluent (Reaction Workups & HPLC Waste)

Applies to water-based mixtures containing the dissolved salt.

  • Segregation: Funnel the aqueous mixture into a designated HDPE carboy. Ensure this carboy has never contained sodium hypochlorite (bleach) or concentrated nitric acid.

  • Neutralization (If Required by local EHS): If the solution is highly acidic (pH < 2), slowly add a weak base (e.g., 5% NaHCO₃) under continuous stirring to prevent the liberation of the volatile free base.

  • Validation Step: Test the effluent with pH indicator strips. The system is validated for safe storage when the pH stabilizes between 5.0 and 9.0. Wait 15 minutes to ensure all CO₂ evolution has ceased before capping.

  • Containment: Cap the carboy with a vented cap to prevent over-pressurization and place it in a secondary spill tray.

Protocol C: Organic Solvent Waste

Applies to organic extracts (e.g., ethyl acetate, DCM) containing the compound.

  • Stream Identification: Route all organic extracts containing this compound to the Halogenated organic waste stream.

    • Causality: Even if the primary extraction solvent is non-halogenated (like ethyl acetate), the two equivalents of chloride inherent to the dihydrochloride salt molecule dictate that the mixture must be treated as halogen-contaminated waste to ensure proper incineration temperatures.

  • Consolidation: Pour into the designated halogenated waste drum in the Satellite Accumulation Area (SAA).

  • Validation Step: Cross-reference the SAA waste log to ensure no incompatible chemicals (e.g., reactive metals, strong oxidizers) are present in the drum prior to addition. Log the estimated mass of the compound added.

References

  • EPA Resource Conservation and Recovery Act (RCRA) Guidelines Source: United States Environmental Protection Agency (EPA) URL:[Link]

  • Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf - NIH URL:[Link]

  • (8aR)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride — Chemical Substance Information & Hazard Data Source: NextSDS Chemical Database URL:[Link]

Handling

Personal protective equipment for handling (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride

Comprehensive Safety & Handling Guide: (R)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride As a Senior Application Scientist, I frequently consult with drug development teams utilizing complex bicyclic piperazine derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: (R)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride

As a Senior Application Scientist, I frequently consult with drug development teams utilizing complex bicyclic piperazine derivatives. (R)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS 1092076-07-7) is a critical chiral bioisostere for proline, widely utilized in the synthesis of Inhibitor of Apoptosis Proteins (IAP) antagonists[1] and N-myristoyltransferase (NMT) inhibitors[2].

While its structural rigidity is invaluable for target binding, its physical form—a dihydrochloride salt of a secondary/tertiary amine system—presents specific handling and safety challenges. This guide provides a self-validating, causality-driven protocol for the safe manipulation, personal protective equipment (PPE) selection, and disposal of this compound.

Section 1: Hazard Causality & Risk Assessment

Understanding why a chemical is hazardous is the first step in effective risk mitigation. According to standardized safety data, this compound presents multiple acute risks, including severe skin burns, serious eye damage, and acute toxicity via oral, dermal, and inhalation routes[3][4]. The amine salt can rapidly dissociate in physiological moisture (sweat, tears, or the respiratory tract), leading to localized pH drops and subsequent corrosive tissue damage.

Table 1: Quantitative Chemical & Hazard Properties

ParameterValue / Specification
Chemical Name (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride
CAS Number 1092076-07-7
Molecular Formula C₇H₁₆Cl₂N₂
Molecular Weight 199.12 g/mol
Storage Conditions 2-8°C, Inert Atmosphere (Argon/N₂)
GHS Hazard Codes H302, H312, H314, H315, H319, H332, H335, H336

Table 2: Required Personal Protective Equipment (PPE) Matrix

Protection CategoryRecommended PPE SpecificationCausality / Rationale
Ocular Snug-fitting safety goggles (EN166 / ANSI Z87.1) or full face shield.Prevents severe eye damage (H319) from aerosolized corrosive dust.
Dermal (Hands) Nitrile gloves (≥0.11 mm thickness, EN374 compliant). Double-gloving recommended.Protects against dermal toxicity (H312) and severe skin burns (H314/H315).
Dermal (Body) Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.Prevents dust accumulation on clothing, which can react with sweat to cause delayed skin burns.
Respiratory FFP2 / N95 particulate respirator (minimum), or work in a Class II BSC / Fume Hood.Mitigates inhalation toxicity (H332) and respiratory tract irritation (H335).

Section 2: Operational Protocol: Safe Weighing & Transfer

Phase 1: Preparation & Environmental Control

  • Atmospheric Control: Remove the sealed vial from 2-8°C storage and place it in a desiccator to equilibrate to room temperature before opening.

    • Causality: The dihydrochloride salt is highly hygroscopic. Opening a cold vial causes immediate atmospheric moisture condensation, degrading the compound and causing the powder to clump, which forces aggressive scraping later.

    • Self-Validation: Check the exterior of the vial; if condensation forms on the glass, it has not reached thermal equilibrium. Do not open.

  • Ventilation: Conduct all open-container handling inside a certified chemical fume hood with a face velocity of 0.4–0.6 m/s.

Phase 2: Weighing & Transfer 3. Anti-Static Mitigation: Discharge the weigh boat and spatula using an anti-static gun (e.g., Zerostat).

  • Causality: Fine hydrochloride salts easily acquire static charges. Static repulsion causes the powder to spontaneously aerosolize, drastically increasing the inhalation risk (H332) and contaminating the workspace.

  • Self-Validation: Hover the spatula over the powder. If the powder visibly "jumps" toward the metal, static is still present. Re-apply the anti-static treatment.

  • Manipulation: Use a PTFE-coated micro-spatula to transfer the solid.

  • Sealing: Cap the source vial immediately, purge the headspace with Argon gas to displace moisture-laden air, and seal with Parafilm before returning to storage.

Phase 3: Decontamination 6. Surface Cleaning: Wipe down the balance and surrounding hood area with a damp lint-free cloth soaked in a 5% sodium bicarbonate solution, followed by a 70% ethanol wipe.

  • Self-Validation: Swipe the cleaned area with a piece of universal pH paper dampened with distilled water. It should read neutral (pH ~7.0), confirming the complete removal of acidic salt residues.

Section 3: Spill Response & Disposal Plan

Immediate Spill Response Protocol

  • Isolate: Evacuate personnel from the immediate vicinity. Do not attempt cleanup without donning a fitted N95/FFP2 respirator and fresh double nitrile gloves.

  • Containment (No Sweeping): Never use a brush or broom.

    • Causality: Mechanical sweeping aerosolizes the corrosive dust, transforming a localized surface hazard into an airborne respiratory hazard.

  • Neutralization & Absorption: Gently cover the spilled powder with absorbent pads dampened with a mild alkaline solution (e.g., 5% sodium bicarbonate).

    • Causality: The basic solution safely neutralizes the acidic dihydrochloride salt without generating excessive heat, preventing corrosive off-gassing or surface etching.

  • Collection: Carefully fold the pads inward to trap the slurry and place them into a high-density polyethylene (HDPE) hazardous waste container.

Disposal Plan

  • Categorization: Label the container clearly as "Hazardous Solid Waste: Toxic/Corrosive Amine Salt (Contains (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride)".

  • Containerization: Ensure the HDPE container is tightly sealed. Do not mix this waste stream with strong oxidizing agents or strong bases, as this could rapidly liberate the free amine, altering the volatility and toxicity profile.

  • Final Destruction: Route the sealed waste to a licensed environmental agency (e.g., NEA in Singapore, or local equivalent) certified facility for high-temperature incineration.

Section 4: Visualizing the Safety Workflow

G Start Storage Retrieval (2-8°C, Inert Gas) PPE Don High-Level PPE (Nitrile, N95, Goggles) Start->PPE Hood Transfer to Fume Hood (Face Velocity 0.4-0.6 m/s) PPE->Hood Weighing Anti-Static Weighing (PTFE/Stainless Tools) Hood->Weighing Spill Spill Occurred? Weighing->Spill Clean Neutralize (NaHCO3) & HEPA Vacuum Spill->Clean Yes Proceed Proceed to Synthesis (e.g., IAP/NMT Inhibitors) Spill->Proceed No Dispose Hazardous Waste (HDPE Container, Incineration) Clean->Dispose Proceed->Dispose Waste/Residue

Workflow for the safe handling, transfer, and disposal of (R)-octahydropyrrolo[1,2-a]pyrazine.

References

  • (8aR)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride — Chemical Substance Information.NextSDS.
  • 1092076-07-7 | (R)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride.BLDpharm.
  • Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1.PubMed.
  • Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic.ACS Publications.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride
Reactant of Route 2
(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride
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